Product packaging for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol(Cat. No.:CAS No. 1305324-75-7)

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Cat. No.: B1427772
CAS No.: 1305324-75-7
M. Wt: 189.59 g/mol
InChI Key: IPKAKJMHRUYDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO3 B1427772 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol CAS No. 1305324-75-7

Properties

IUPAC Name

5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKAKJMHRUYDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the intermediate 5-chloro-2,3-dihydroxypyridine, followed by the selective O-alkylation to introduce the 2-hydroxyethoxy side chain. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis.

I. Synthetic Strategy Overview

The overall synthetic approach is a two-stage process commencing with the synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine. This is followed by a selective Williamson ether synthesis to introduce the 2-hydroxyethoxy group at the 2-position of the pyridine ring.

Synthesis_Overview A 2-Amino-5-chloropyridine B 5-Chloro-2,3-dihydroxypyridine A->B Multi-step Synthesis C This compound B->C Williamson Ether Synthesis

Caption: High-level overview of the two-stage synthesis.

II. Stage 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

The synthesis of the pivotal intermediate, 5-chloro-2,3-dihydroxypyridine, is achieved through a four-step process starting from 2-amino-5-chloropyridine, as detailed in patent CN101830845A.[1]

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine

  • To a suitable reaction vessel, add 2-amino-5-chloropyridine.

  • Perform a diazotization reaction at a controlled temperature of 30-50 °C to yield 2-hydroxy-5-chloropyridine.[1]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • The 2-hydroxy-5-chloropyridine obtained is nitrated using a nitrating agent.

  • Maintain the reaction temperature between 50-60 °C for 1-2 hours to produce 2-hydroxy-3-nitro-5-chloropyridine.[1]

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

  • The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group.

  • This reduction can be carried out using methods such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with reducing agents like iron powder in a suitable solvent.[1] The product of this step is 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine

  • The 2-hydroxy-3-amino-5-chloropyridine is subjected to a final diazotization reaction at a temperature of -10 to 5 °C.[1]

  • The resulting diazonium salt is then hydrolyzed by warming the solution to 50-60 °C to yield the final product of this stage, 5-chloro-2,3-dihydroxypyridine.[1]

Quantitative Data for Stage 1
StepProductYield (%)Purity (%)
22-Hydroxy-3-nitro-5-chloropyridine79.1>98.0 (HPLC)
45-Chloro-2,3-dihydroxypyridine60.9>98.0 (HPLC)

III. Stage 2: Synthesis of this compound

This stage involves the selective O-alkylation of the 2-hydroxy group of 5-chloro-2,3-dihydroxypyridine using a Williamson ether synthesis approach. The tautomeric nature of 2,3-dihydroxypyridine, which can exist as 3-hydroxy-2-pyridinone, renders the hydroxyl group at the 2-position more acidic and thus more susceptible to deprotonation and subsequent alkylation.

Proposed Experimental Protocol

Step 1: Deprotonation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-chloro-2,3-dihydroxypyridine in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add one equivalent of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C under a nitrogen atmosphere. The use of a slight excess of the base might be necessary to ensure complete deprotonation.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH), to form the corresponding alkoxide.

Step 2: Alkylation

  • To the solution of the alkoxide, add a slight excess (1.1-1.2 equivalents) of 2-chloroethanol or 2-bromoethanol dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification

  • After completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

Logical Workflow for Stage 2

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Chloro-2,3-dihydroxypyridine in anhydrous DMF B Add NaH at 0 °C A->B C Stir at room temperature B->C D Add 2-Chloroethanol C->D E Heat to 60-80 °C D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the Williamson ether synthesis.

IV. Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 5-chloro-2,3-dihydroxypyridine provides a crucial intermediate, which is then selectively O-alkylated at the 2-position via a Williamson ether synthesis. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions, particularly during the selective alkylation step, is critical to maximize the yield and purity of the final product. Further optimization of the proposed Williamson ether synthesis protocol may be required to achieve the desired efficiency and scalability for specific research or development needs.

References

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is not well-documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its predicted properties and potential synthesis, based on data from structurally similar compounds. The information presented herein is intended for research and development purposes and should be used with the understanding that it is largely based on extrapolation from related chemical structures.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests that this molecule could have interesting chemical and biological properties, potentially including applications in drug discovery and materials science. This guide summarizes the available information on its chemical characteristics, proposes a synthetic route, and provides data on related compounds to serve as a reference for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not available, its properties can be estimated by examining its constituent parts and comparing them to analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₇H₈ClNO₃-
Molecular Weight 189.60 g/mol -
Appearance Likely a solid at room temperatureBased on similar substituted pyridinols.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.The hydroxyl and ethoxy groups enhance polarity, while the chlorinated pyridine ring provides some lipophilicity.
Melting Point Not availableLikely to be higher than that of simpler analogs due to increased molecular weight and potential for hydrogen bonding.
Boiling Point Not availableDecomposition may occur at high temperatures.
pKa Not availableThe pyridinol hydroxyl group is expected to be weakly acidic.

For comparative purposes, the known properties of several related compounds are presented below.

Table 2: Chemical Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
2-(2-Hydroxyethoxy)pyridin-3-ol C₇H₉NO₃155.15Not availableNot available[1]
5-Chloropyridin-3-ol C₅H₄ClNO129.54Not availableNot available[2]
5-Chloro-2-hydroxypyridine C₅H₄ClNO129.54163-165Not available[3]
2-(2-Hydroxyethyl)pyridine C₇H₉NO123.15-7.8190 @ 200 mmHg[4]
3-Amino-5-chloro-2-hydroxypyridine C₅H₅ClN₂O144.56Not availableNot available[5]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be devised based on established pyridine chemistry. A potential starting material is 5-chloro-2,3-dihydroxypyridine. The synthesis of this precursor has been described in the patent literature[6].

Synthesis of 5-Chloro-2,3-dihydroxypyridine

A patented method for the synthesis of 5-chloro-2,3-dihydroxypyridine involves a multi-step process starting from 2-amino-5-chloropyridine[6]. The key steps are:

  • Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

  • Nitration of 2-hydroxy-5-chloropyridine to give 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the nitro group to an amino group, forming 2-hydroxy-3-amino-5-chloropyridine.

  • Final diazotization to yield the target 2,3-dyhydroxy-5-chloropyridine[6].

Proposed Synthesis of this compound

The final step to obtain the target compound would involve a selective etherification of the hydroxyl group at the 2-position of 5-chloro-2,3-dihydroxypyridine.

Reaction: Williamson ether synthesis.

Protocol:

  • Dissolve 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight excess of a base, such as potassium carbonate or sodium hydride, to deprotonate the more acidic hydroxyl group. The hydroxyl group at the 2-position is generally more acidic in 2-hydroxypyridines.

  • Add 2-bromoethanol or 2-chloroethanol dropwise to the reaction mixture.

  • Heat the mixture, for example, to 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

  • Pyridine Ring: The electron-withdrawing chlorine atom deactivates the ring towards electrophilic substitution. The ring nitrogen is basic and can be protonated or alkylated.

  • Hydroxyl Groups: The phenolic hydroxyl group at the 3-position and the alcoholic hydroxyl group on the ethoxy chain can undergo typical alcohol reactions, such as esterification and etherification.

  • Chloro Group: The chlorine atom can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

The compound is expected to be stable under normal laboratory conditions, but it should be stored away from strong oxidizing agents and strong acids or bases.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural motifs are present in many biologically active molecules. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The presence of hydroxyl and chloro substituents can influence the molecule's ability to interact with biological targets through hydrogen bonding and halogen bonding.

Given the novelty of this compound, any investigation into its biological effects would be exploratory. A logical first step would be to screen it in a panel of assays relevant to the activities of other substituted pyridines.

Visualizations

Logical Workflow for the Proposed Synthesis of this compound

G Proposed Synthetic Pathway A 2-Amino-5-chloropyridine B Diazotization A->B C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F G 2-Hydroxy-3-amino-5-chloropyridine F->G H Diazotization G->H I 5-Chloro-2,3-dihydroxypyridine H->I J Williamson Ether Synthesis (with 2-haloethanol) I->J K This compound J->K

Caption: A potential multi-step synthesis of this compound.

Conclusion

This compound represents an unexplored area of pyridine chemistry. This guide provides a foundational understanding of its likely chemical properties and a viable synthetic strategy based on the known chemistry of its analogs. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug discovery and other scientific fields. Researchers are encouraged to use the information presented here as a starting point for their own studies, with the caution that all predicted properties require experimental validation.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental spectroscopic data for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is currently available in the public domain. This guide provides a prospective analysis based on established principles of chemical spectroscopy and synthesis. The information herein is intended to serve as a foundational resource for researchers planning to synthesize and characterize this novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous substituted pyridine compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~9.5-10.5 Broad s 1H Pyridin-3-ol OH
~7.8 d 1H H-6
~7.3 d 1H H-4
~4.9-5.1 Broad t 1H Ethoxy OH
~4.2 t 2H O-CH₂ (ethoxy)

| ~3.7 | q | 2H | CH₂-OH (ethoxy) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~158 C-2
~145 C-3
~140 C-6
~125 C-4
~120 C-5
~70 O-CH₂ (ethoxy)

| ~59 | CH₂-OH (ethoxy) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation
191 [M+2]⁺• (isotope peak for ³⁷Cl)
189 [M]⁺• (Molecular ion for ³⁵Cl)
145 [M - C₂H₄O]⁺•
129 [M - C₂H₄O₂]⁺•
111 Fragmentation of pyridine ring

| 77 | Fragmentation of pyridine ring |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3500-3200 Strong, Broad O-H stretching (phenolic and alcoholic)
3100-3000 Medium Aromatic C-H stretching
2950-2850 Medium Aliphatic C-H stretching
1600-1550 Strong C=C and C=N stretching (pyridine ring)
1480-1400 Strong C=C stretching (pyridine ring)
1250-1150 Strong Aryl C-O stretching
1100-1000 Strong Aliphatic C-O stretching

| 800-700 | Strong | C-Cl stretching |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is proposed, commencing from the commercially available precursor, 2-amino-5-chloropyridine.

Synthetic Workflow Diagram

G A 2-Amino-5-chloropyridine B Step 1: Diazotization & Nitration A->B 1. NaNO₂, H₂SO₄ 2. HNO₃, H₂SO₄ C 2-Hydroxy-3-nitro-5-chloropyridine B->C D Step 2: Reduction C->D Fe, NH₄Cl E 3-Amino-5-chloro-2-hydroxypyridine D->E F Step 3: Diazotization E->F NaNO₂, H₂SO₄ G 5-Chloro-2,3-dihydroxypyridine F->G H Step 4: Selective O-Alkylation G->H BnO(CH₂)₂Br, Cs₂CO₃ I 5-Chloro-2-(2-(benzyloxy)ethoxy)pyridin-3-ol H->I J Step 5: Deprotection I->J H₂, Pd/C K This compound J->K G A Synthesized Compound B High-Resolution Mass Spectrometry (HRMS) A->B C Infrared (IR) Spectroscopy A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E G Elemental Formula Confirmation B->G H Functional Group Identification C->H F 2D NMR (COSY, HSQC, HMBC) D->F I Proton Environment & Connectivity D->I E->F J Carbon Skeleton E->J K Detailed Structural Elucidation F->K L Final Structure Confirmation G->L H->L I->L J->L K->L G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C ATP F Phosphorylation Cascade B->F Dimerization & Autophosphorylation D ADP C->D E Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) G Cell Proliferation, Survival, etc. E->G F->E H This compound H->B Inhibition

Navigating the Bioactivity of Novel Pyridine Derivatives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the biological activity, experimental protocols, or mechanisms of action for the specific compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol . This technical guide, therefore, provides an overview of the known biological activities of structurally related chloro-pyridine and substituted pyridinol compounds to offer a contextual framework for researchers and drug development professionals. The information presented herein is based on studies of similar, but not identical, molecules and should not be directly extrapolated to this compound.

Biological Activities of Structurally Related Chloro-Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The introduction of a chloro-substituent can significantly modulate the biological activity of these compounds. Below is a summary of activities observed in various chloro-pyridine derivatives.

Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of chloro-pyridine derivatives. For instance, derivatives of 2-amino-4-chloropyridine and 6-chloro-pyridin-2-yl-amine have demonstrated inhibitory activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria, as well as against pathogenic fungi like Fusarium oxysporum.[1][2][3] The structure-activity relationship studies in this area are extensive, indicating that the nature and position of substituents on the pyridine ring are critical for antimicrobial potency.[2]

Antimycobacterial Activity

Certain substituted pyridines, such as some 1,4-dihydropyridine derivatives, have been shown to inhibit the growth of mycobacteria.[4] This includes activity against Mycobacterium tuberculosis, suggesting that the chloro-pyridine core could be a starting point for the development of new antitubercular agents.[4]

Antineoplastic and Cytotoxic Activity

The potential of pyridine derivatives as anticancer agents is an active area of research. Some 1,4-dihydropyridine derivatives have been evaluated for their in vitro cytotoxic effects and in vivo antineoplastic activity against various tumor cell lines.[4]

Antioxidant Activity

Substituted pyridoindoles, which contain a pyridine ring fused to an indole system, have been identified as effective scavengers of reactive oxygen species.[5] This highlights the potential for pyridine derivatives to act as antioxidants, which is relevant for a variety of disease states characterized by oxidative stress.

Other Potential Pharmacological Properties

The broader class of pyridine derivatives has been associated with a diverse range of other biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimalarial properties.[6][7] While these activities are not universally present in all pyridine compounds, they underscore the versatility of this heterocyclic core in drug discovery.

General Experimental Methodologies for Biological Evaluation

The following are examples of experimental protocols typically employed to assess the biological activities of novel chemical entities, such as chloro-pyridine derivatives.

Table 1: Summary of General Experimental Protocols
Activity Assay Type Brief Description Typical Endpoints
Antibacterial Agar-well diffusionA lawn of bacteria is grown on an agar plate, and the test compound is placed in a well. The diameter of the zone of growth inhibition is measured.[3]Zone of inhibition (mm)
Broth microdilutionThe compound is serially diluted in a liquid growth medium inoculated with bacteria to determine the minimum concentration that inhibits visible growth.Minimum Inhibitory Concentration (MIC)
Antifungal Similar to antibacterial assaysMethods are adapted for fungal growth conditions.MIC or Minimum Fungicidal Concentration (MFC)
Cytotoxicity MTT or MTS assayCultured cells are exposed to the compound. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified spectrophotometrically.IC50 (half-maximal inhibitory concentration)
Antineoplastic (in vivo) Xenograft mouse modelsHuman tumor cells are implanted in immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.[4]Tumor volume, survival time

Conceptual Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 In Vivo Evaluation A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Primary In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Determination of Potency (IC50/MIC) C->D E Selectivity Profiling D->E F Mechanism of Action Studies D->F H In Vivo Efficacy Studies (Animal Models) E->H G Signaling Pathway Analysis F->G I Preliminary Toxicology & ADME H->I J Lead Compound Identification I->J

General workflow for the biological evaluation of a novel chemical entity.

Conclusion

While there is a lack of specific data on the biological activity of this compound, the broader family of chloro-pyridine derivatives exhibits a rich and diverse range of pharmacological properties, including notable antimicrobial and potential antineoplastic activities. This suggests that this compound could be a candidate for biological screening. However, it is imperative that any assumptions about its activity are validated through empirical testing. The experimental methodologies and the general workflow provided in this guide offer a roadmap for researchers to undertake such an evaluation.

References

An In-depth Technical Guide to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is not readily found in existing scientific literature, suggesting it may be a novel chemical entity. This guide, therefore, presents a comprehensive overview based on the synthesis, properties, and biological activities of structurally related compounds. The information herein is intended to provide a foundational understanding and a predictive framework for researchers, scientists, and drug development professionals interested in this molecule.

Introduction

Substituted pyridin-3-ols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This guide focuses on the hypothetical compound this compound, exploring its potential characteristics and synthetic pathways based on analogous structures. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests potential for hydrogen bonding and metabolic stability, making it an interesting candidate for further investigation. Pyridine derivatives are known to serve as crucial building blocks in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties of Related Compounds

Quantitative data for the target compound is unavailable. However, the properties of structurally similar compounds can provide valuable insights. The following table summarizes the known physical and chemical properties of key analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Chloropyridin-3-olC₅H₄ClNO129.54160-162[2][3]
2-Amino-5-chloropyridineC₅H₅ClN₂128.56Not specified[4]
5-Chloro-2-nitropyridineC₅H₃ClN₂O₂158.54Not specified[5]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from the synthesis of 5-chloro-2,3-dihydroxypyridine.[6] The proposed pathway involves the diazotization of 2-amino-5-chloropyridine, followed by nitration, reduction, and a final diazotization to yield the dihydroxypyridine intermediate. This intermediate can then be selectively etherified to introduce the 2-hydroxyethoxy group.

Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate)

A method for synthesizing 5-chloro-2,3-dihydroxypyridine has been described, starting from 2-amino-5-chloropyridine.[6] The process involves the following key steps:

  • Diazotization of 2-Amino-5-chloropyridine: 2-amino-5-chloropyridine is treated with a sodium nitrite solution to yield 2-hydroxy-5-chloropyridine.[6]

  • Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated using concentrated nitric acid in sulfuric acid to produce 2-hydroxy-3-nitro-5-chloropyridine.[6]

  • Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group, forming 2-hydroxy-3-amino-5-chloropyridine.[6]

  • Final Diazotization: The amino group is then diazotized to yield the target intermediate, 5-chloro-2,3-dihydroxypyridine.[6]

Detailed Protocol for the Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine: [6]

  • In a reaction flask, 85g (0.81 mol) of 2-hydroxy-5-chloropyridine is added in batches to 340 ml of sulfuric acid under an ice bath, ensuring the internal temperature does not exceed 5 °C.

  • The mixture is then warmed to 50-60 °C, and 27.3 ml of concentrated nitric acid is added dropwise.

  • The reaction is stirred for 1 hour at this temperature and then cooled to room temperature.

  • The reaction mixture is poured into 2500 ml of ice water, and the pH is adjusted to highly basic with 40% sodium hydroxide.

  • The resulting yellow solid is collected by suction filtration and dried to yield 102g of product (79.1% yield).

Proposed Etherification of 5-Chloro-2,3-dihydroxypyridine

The final step in the proposed synthesis is the selective etherification of the 2-hydroxy group of 5-chloro-2,3-dihydroxypyridine. A Williamson ether synthesis approach would be a suitable method.

Proposed General Protocol for Etherification:

  • To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added to deprotonate the more acidic 2-hydroxy group.

  • 2-(Boc-oxy)ethyl bromide or a similar protected ethylene glycol derivative is then added to the reaction mixture. The Boc protecting group is used to prevent polymerization or side reactions involving the hydroxyl group of the ethoxy chain.

  • The reaction is stirred at an appropriate temperature (e.g., room temperature to 60 °C) until completion, monitored by TLC.

  • After the reaction, the mixture is worked up with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[7][8][9][10]

The structural features of the target compound—a chlorinated pyridine ring with hydroxyl and hydroxyethoxy substituents—suggest potential for interactions with biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, potentially facilitating binding to enzyme active sites or receptors. The chlorine atom can modulate the electronic properties of the pyridine ring and contribute to hydrophobic interactions.

Given the known activities of similar compounds, it is plausible that this compound could be investigated for:

  • Antibacterial Activity: Many pyridine derivatives have shown potent antibacterial effects.[7] The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • Antioxidant Activity: Phenolic compounds, including hydroxypyridines, are known to act as antioxidants by scavenging free radicals.[10] The hydroxyl group on the pyridine ring could confer such properties.

  • Enzyme Inhibition: The specific substitution pattern might allow the compound to act as an inhibitor for various enzymes, a common mechanism for many pyridine-based drugs.

Further research, including in vitro and in vivo studies, would be necessary to determine the actual biological profile of this compound.

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E 5-Chloro-2,3-dihydroxypyridine D->E Diazotization F Protected Intermediate E->F Etherification with protected ethylene glycol G This compound F->G Deprotection

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis

Experimental Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis A Diazotization of Starting Material B Nitration A->B C Reduction B->C D Final Diazotization C->D E Selective Etherification D->E Proceed to etherification F Work-up and Extraction E->F G Purification (Chromatography) F->G H Deprotection G->H I Final Purification H->I

Caption: Workflow for the synthesis of the target compound.

Logical Relationship in Drug Discovery

Drug Discovery Logic A Target Compound This compound B In Vitro Screening A->B C Antibacterial Assays B->C D Antioxidant Assays B->D E Enzyme Inhibition Assays B->E F Lead Compound Identification C->F D->F E->F G In Vivo Studies F->G

Caption: Logical flow for evaluating the biological activity.

References

A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Abstract

Pyridin-3-ol, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, and diverse biological activities of pyridin-3-ol derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. The unique electronic properties and versatile reactivity of the pyridin-3-ol core have led to the development of numerous compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.

Discovery and History

The journey of pyridin-3-ol is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated in a pure form in 1849 by the Scottish chemist Thomas Anderson from bone oil.[1] However, it was not until the early 20th century that chemists began to systematically explore the synthesis of its hydroxylated derivatives.[2]

Early methods for the preparation of 3-hydroxypyridine were often arduous and low-yielding. One of the initial successful approaches involved the sulfonation of pyridine followed by alkali fusion at high temperatures.[3] This process, while foundational, was fraught with challenges, including harsh reaction conditions and difficult purification. Another historical method involved the diazotization of 3-aminopyridine, followed by hydrolysis of the resulting diazonium salt.[4] Over the decades, significant advancements in synthetic organic chemistry have led to the development of more efficient and scalable routes to pyridin-3-ol and its derivatives, making this versatile scaffold more accessible for extensive investigation.

A notable development in the synthesis of pyridin-3-ol was the use of furfurylamine as a starting material. This method involves the oxidative ring expansion and rearrangement of the furan ring into a pyridine ring, offering a novel and efficient pathway to the desired product.[5]

Physicochemical Properties of Pyridin-3-ol

The parent compound, pyridin-3-ol, exists as a white to light tan crystalline powder.[6] It exhibits tautomerism, existing in equilibrium with its zwitterionic pyridone form, particularly in polar solvents. This property significantly influences its chemical reactivity and biological interactions.

PropertyValueReference
Molecular FormulaC5H5NO[6]
Molecular Weight95.10 g/mol [6]
Melting Point125-128 °C
Boiling Point280-281 °C
SolubilitySoluble in water and alcohol
pKa4.86 (pyridinium ion)

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyridin-3-ol derivatives has evolved significantly, with several reliable methods now available to researchers.

Synthesis of 3-Hydroxypyridine from Furfurylamine

This method provides a high-yield route to the pyridin-3-ol core.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of hydrochloric acid (5 molar equivalents) in water is prepared.

  • Addition of Reactants: Furfurylamine (1 molar equivalent) is added to the acidic solution, and the mixture is cooled to 0-5 °C in an ice bath.

  • Oxidation: Hydrogen peroxide (1.1 molar equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux at 100-105 °C for 30 minutes.[5]

  • Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted to 7 with a suitable base. The product, 3-hydroxypyridine, is then extracted with an organic solvent and purified by crystallization or chromatography.[5] A yield of 76% with 99.3% purity has been reported for this method.[7]

Synthesis of 3-Hydroxypyridine from 3-Chloropyridine

This method involves the nucleophilic substitution of the chlorine atom.

Experimental Protocol:

  • Reaction Setup: 3-Chloropyridine is dissolved in a suitable high-boiling solvent in a reaction vessel equipped with a condenser and stirrer.

  • Base Addition: The solution is heated to 130-140 °C, and a basic hydroxide (e.g., sodium hydroxide) is added portion-wise.[8]

  • Reaction and Solvent Removal: The reaction mixture is stirred at this temperature for 2 hours. After the reaction is complete, the solvent is removed by distillation.[8]

  • Neutralization and Purification: The residue is dissolved in deionized water and neutralized with concentrated hydrochloric acid to a pH of 6-7. The water is then evaporated under reduced pressure. The crude product is purified by recrystallization from methanol.[8]

Synthesis Workflow for Pyridin-3-ol Derivatives

G General Synthesis Workflow for Pyridin-3-ol Derivatives cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization Reactions cluster_final Final Products Starting_Material_1 Furfurylamine Pyridin_3_ol Pyridin-3-ol Core Starting_Material_1->Pyridin_3_ol Oxidative Rearrangement Starting_Material_2 3-Halopyridine Starting_Material_2->Pyridin_3_ol Hydrolysis Starting_Material_3 Pyridine Starting_Material_3->Pyridin_3_ol Sulfonation then Alkali Fusion Alkylation Alkylation Pyridin_3_ol->Alkylation Acylation Acylation Pyridin_3_ol->Acylation Coupling_Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Pyridin_3_ol->Coupling_Reactions Other_Modifications Other Modifications Pyridin_3_ol->Other_Modifications Final_Derivatives Diverse Pyridin-3-ol Derivatives Alkylation->Final_Derivatives Acylation->Final_Derivatives Coupling_Reactions->Final_Derivatives Other_Modifications->Final_Derivatives

Caption: A generalized workflow for the synthesis of diverse pyridin-3-ol derivatives.

Biological Activities and Therapeutic Potential

Pyridin-3-ol derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyridin-3-ol derivatives against various cancer cell lines.[9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the prominent targets for pyridine-based anticancer agents is the PI3K/AKT/mTOR signaling pathway .[10] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, metabolism, and angiogenesis. Pyridin-3-ol derivatives have been designed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[10]

PI3K/AKT/mTOR Signaling Pathway Inhibition by Pyridin-3-ol Derivatives

G PI3K/AKT/mTOR Signaling Pathway and Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyridin-3-ol Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain pyridin-3-ol derivatives.

Anticancer Activity of Selected Pyridin-3-ol Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine Urea Derivative 8eMCF-7 (Breast)< Doxorubicin[9]
Pyridine Urea Derivative 8nMCF-7 (Breast)< Doxorubicin[9]
Pyridine Thiazolidinone 56MCF-7 (Breast)Potent[11]
Pyridine Thiazolidinone 57HepG2 (Liver)Potent[11]
Pyrido[2,3-d]pyrimidine 63PC-3 (Prostate)1.54[12]
Pyrido[2,3-d]pyrimidine 63A-549 (Lung)3.36[12]
Antimicrobial Activity

Pyridin-3-ol derivatives have also been extensively investigated for their antibacterial and antifungal properties.[13] The pyridine nucleus is a common feature in many clinically used antimicrobial agents.

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Antimicrobial Activity of Selected Pyridine Derivatives (MIC values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli0.2 - 1.3
Pyridine Salt 66S. aureus56% inhibition at 100 µg/mL[14]
Pyridine Salt 65E. coli55% inhibition at 100 µg/mL[14]
Pyridine Derivative 12aE. coli0.0195[15]
Pyridine Derivative 12aB. mycoides< 0.0048[15]
Pyridine Derivative 12aC. albicans< 0.0048[15]

Workflow for Biological Evaluation of Pyridin-3-ol Derivatives

G Workflow for Biological Evaluation of Pyridin-3-ol Derivatives Library Library of Synthesized Pyridin-3-ol Derivatives Primary_Screening Primary Screening (e.g., Single Concentration Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) Lead_Compounds->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Structure-Activity Relationship (SAR)

The biological activity of pyridin-3-ol derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in some anticancer pyridine derivatives, the presence of methoxy (-OMe) and hydroxyl (-OH) groups has been shown to enhance antiproliferative activity, while bulky halogen atoms may decrease it.[16] Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models for the design of more potent analogs.[17]

Conclusion and Future Perspectives

The pyridin-3-ol scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. From its early, challenging syntheses to modern, efficient methodologies, the accessibility of this core has enabled extensive exploration of its biological potential. The diverse range of activities, including potent anticancer and antimicrobial effects, underscores the importance of pyridin-3-ol derivatives in drug development.

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, guided by a deeper understanding of SAR and the application of computational drug design. The exploration of novel derivatization strategies and the investigation of their efficacy in in vivo models will be critical in translating the promise of these compounds into clinical realities. The versatility of the pyridin-3-ol core ensures its continued relevance in the quest for new and improved medicines.

References

A Technical Guide to the Potential Research Applications of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a novel chemical entity with structural motifs, particularly the pyridin-3-ol core, suggesting significant potential in drug discovery and chemical biology. Pyridine and its derivatives are integral to numerous FDA-approved drugs, valued for their ability to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] This guide outlines a strategic framework for investigating the therapeutic potential of this compound. It details a comprehensive, multi-stage research workflow, from initial computational screening and target identification to preclinical characterization. The document provides generalized, yet detailed, experimental protocols and illustrative data to serve as a practical roadmap for researchers. The core hypothesis is that the unique combination of a pyridinol scaffold, a chlorine substituent, and a hydroxyethoxy side-chain positions this molecule as a promising candidate for development as a kinase inhibitor or other targeted therapeutic agent.

Molecular Profile and Rationale for Investigation

The structure of this compound features several key functional groups that inform its potential biological activity:

  • Pyridin-3-ol Core: This scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[3]

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and modulating the compound's metabolic stability.

  • 2-Hydroxyethoxy Side-Chain: This flexible, hydrophilic side-chain can improve aqueous solubility and provides an additional hydrogen bonding moiety, which can be critical for target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Given these features, a primary area of investigation is its potential as a kinase inhibitor. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, which are a cornerstone of modern oncology and immunology.[5][6][7]

Proposed Research and Development Workflow

A systematic approach is essential to characterize this novel compound. The following workflow outlines a logical progression from initial screening to preclinical evaluation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Preclinical Evaluation A Computational Docking (Kinase Panel) C Hit Identification A->C B High-Throughput Screening (HTS) (Biochemical Assays) B->C D IC50 Determination (Dose-Response) C->D E Kinase Selectivity Profiling D->E F Cellular Potency Assays (e.g., Anti-Proliferation) D->F G In Vitro ADME Profiling F->G H Mechanism of Action Studies (Western Blot, etc.) F->H I In Vivo Efficacy Studies (Xenograft Models) H->I G cluster_pathway Simplified RTK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-2-(2-hydroxyethoxy) -pyridin-3-ol Inhibitor->RTK

References

An In-depth Technical Guide to the Structural Analogs of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited publicly available information on this specific compound, this guide focuses on the synthesis, biological activities, and relevant signaling pathways of its structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the pyridine scaffold.

The pyridine ring is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications. The introduction of various substituents onto the pyridine core allows for the fine-tuning of physicochemical properties and biological activities. This guide explores the structure-activity relationships (SAR) of analogs of this compound, with a particular focus on their potential as anticancer and antimicrobial agents.

Data Presentation: Biological Activities of Structural Analogs

The following tables summarize the quantitative biological data for various structural analogs of this compound. These analogs feature modifications at different positions of the pyridine ring and showcase a range of biological activities.

Table 1: Anticancer Activity of Pyridine-derived VEGFR-2 Inhibitors

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
1 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-(2-hydroxyethyl)benzamidePC3 (Prostate)0.08[1]
2 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-(pyridin-2-yl)benzamidePC3 (Prostate)0.06[1]
3 N-(4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)phenyl)acetamidePC3 (Prostate)0.11[1]
4 N-(4-aminophenyl)-4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)benzamidePC3 (Prostate)0.09[1]
5 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-phenylbenzamidePC3 (Prostate)0.15[1]
6 Pyridine-derived compound 10HepG2 (Liver)4.25[2]
7 Pyridine-derived compound 10MCF-7 (Breast)6.08[2]
8 Pyridine-derived compound 9HepG2 (Liver)4.68[2]
9 Pyridine-derived compound 9MCF-7 (Breast)11.06[2]
10 Pyridine-derived compound 8HepG2 (Liver)4.34[2]
11 Pyridine-derived compound 8MCF-7 (Breast)10.29[2]
12 Pyridine-derived compound 15HepG2 (Liver)6.37[2]
13 Pyridine-derived compound 15MCF-7 (Breast)12.83[2]

Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
14 2-(methyldithio)pyridine-3-carbonitrileA. baumannii0.5 - 64[3]
15 2-(methyldithio)pyridine-3-carbonitrileE. coli0.5 - 64[3]
16 2-(methyldithio)pyridine-3-carbonitrileS. aureus0.5 - 64[3]
17 2-(methyldithio)pyridine-3-carbonitrileCandida sp.0.25 - 2[3]
18 Isonicotinic acid hydrazide derivative 23S. aureus2.18 - 3.08 (µM/mL)[3]
19 Isonicotinic acid hydrazide derivative 24B. subtilis2.18 - 3.08 (µM/mL)[3]
20 Isonicotinic acid hydrazide derivative 25E. coli2.18 - 3.08 (µM/mL)[3]
21 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative 7jGram-positive bacteria0.25[4]
22 2-amino-4-chloropyridine derivative 3aS. aureus16[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, focusing on the synthesis of pyridine analogs and the evaluation of their biological activities.

General Synthesis of Substituted Pyridin-3-ol Analogs

The synthesis of 5-chloro-2-alkoxypyridin-3-ol analogs can be approached through several synthetic routes. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor.

A plausible synthetic route starting from 2-amino-5-chloropyridine is outlined below:

  • Diazotization and Hydroxylation: 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by hydrolysis to yield 5-chloro-2-hydroxypyridine.[6]

  • Nitration: The resulting 5-chloro-2-hydroxypyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 5-chloro-2-hydroxy-3-nitropyridine.[6]

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to give 3-amino-5-chloro-2-hydroxypyridine.[6]

  • Diazotization and Hydroxylation: A second diazotization reaction followed by hydrolysis converts the amino group at the 3-position to a hydroxyl group, affording 5-chloro-2,3-dihydroxypyridine.[6]

  • O-Alkylation: Finally, selective O-alkylation of the hydroxyl group at the 2-position with a suitable alkylating agent, such as 2-chloroethanol in the presence of a base (e.g., potassium carbonate), would yield the target compound, this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (structural analogs) and incubated for a further 48-72 hours.[9]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[8] The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[14]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by the structural analogs of this compound and a general workflow for their synthesis and evaluation.

G General Workflow for Synthesis and Evaluation of Pyridine Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 2-amino-5-chloropyridine) Reaction1 Functional Group Transformation 1 Start->Reaction1 Reaction2 Functional Group Transformation 2 Reaction1->Reaction2 FinalCompound Final Analog Reaction2->FinalCompound Purification Purification and Characterization FinalCompound->Purification Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine analogs.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyridine Analog (Inhibitor) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-based analogs.

G Structure-Activity Relationship (SAR) of Pyridine Analogs cluster_analogs Structural Modifications cluster_activity Biological Activity Core 5-Chloro-pyridin-3-ol Core R1 R1 = Alkoxy Group (e.g., -O(CH2)2OH) Core->R1 R2 R2 = H Core->R2 R3 R3 = H Core->R3 ModR1 Modification of R1 (e.g., ether chain length) R1->ModR1 ModR2 Substitution at R2 (e.g., alkyl, aryl) R2->ModR2 ModR3 Substitution at R3 (e.g., halogen, amino) R3->ModR3 Activity Changes in Activity (e.g., increased/decreased IC50) ModR1->Activity ModR2->Activity ModR3->Activity

Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) of pyridine analogs.

Conclusion

While direct information on this compound is scarce, the exploration of its structural analogs reveals the significant potential of the substituted pyridine scaffold in medicinal chemistry. The data presented in this guide demonstrate that modifications to the pyridine core can lead to potent anticancer and antimicrobial agents. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, by pyridine derivatives highlights a promising avenue for the development of targeted cancer therapies. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel analogs. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential and develop novel drug candidates for a range of diseases.

References

In-depth Technical Guide: Theoretical Studies on 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for theoretical studies, experimental protocols, and biological signaling pathways specifically pertaining to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol have yielded no direct results. The following guide is constructed based on available information for structurally related compounds, providing a foundational understanding that may be applicable to the target molecule. All data and protocols are extrapolated and should be considered as a starting point for further investigation.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various biological interactions. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests potential for diverse chemical reactivity and biological activity. This document aims to provide a theoretical framework for the study of this compound by examining data from analogous structures.

Physicochemical Properties (Theoretical)

Quantitative data for the target compound is not available. However, we can infer potential properties based on related molecules. For context, physicochemical properties of similar pyridine derivatives are presented below.

Property5-Chloro-2-hydroxypyridine3-Hydroxy-5-chloropyridine[1]5-Chloro-3-fluoro-2-hydroxypyridine[2]
Molecular Weight 129.54 g/mol 129.54 g/mol 147.53 g/mol
CAS Number 4214-79-374115-12-1514797-96-7
Melting Point 163-165 °CNot AvailableNot Available
InChI Key SZFUWUOHDRMCKD-UHFFFAOYSA-NTUIDQYRZDZRHPQ-UHFFFAOYSA-NAKLNMOLGRGQMFY-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A definitive synthesis protocol for this compound is not documented in the searched literature. However, a plausible synthetic route can be conceptualized based on established methods for similar compounds.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a dichloropyridine derivative with ethylene glycol, followed by the introduction of a hydroxyl group. A generalized workflow is depicted below.

G A Starting Dichloropyridine B Ethylene Glycol Addition A->B Ethylene Glycol, Base C Intermediate Product B->C D Hydroxylation C->D Hydroxylating Agent E Final Product D->E

Caption: Proposed synthetic workflow for this compound.

Example Experimental Protocol: Synthesis of a Related Compound

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid provides a relevant example of the types of reactions and conditions that might be employed in the synthesis of substituted phenols and pyridinols.

Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[3]:

  • A mixture of itaconic acid (0.75 mol) dissolved in water (200 mL) and 2-amino-4-chlorophenol (0.5 mol) was heated at reflux for 24 hours.

  • The mixture was then cooled to room temperature and diluted with a 10% aqueous NaOH solution (300 mL).

  • The resulting solution was heated to reflux and then cooled to 20 °C.

  • After filtration, the filtrate was acidified with HCl to a pH of 2.

  • The resulting precipitate was filtered, washed with water, and recrystallized to yield the final product.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, related chlorinated pyridine and phenol derivatives have been investigated for various biological activities, including antioxidant and cytotoxic effects.

Antioxidant Activity

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antioxidant properties in DPPH radical scavenging and reducing power assays[3]. This suggests that the structural motifs of a chlorinated aromatic ring with a hydroxyl group may contribute to antioxidant potential.

Cytotoxic Effects

Studies on hydroxymethyl-pyridyltriazene derivatives, such as 3-hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene, have shown cytotoxic effects against tumor cells[4]. This indicates that the 2-chloro-5-pyridyl moiety can be a component of cytotoxic agents.

Hypothetical Signaling Pathway Involvement

Given the structural features, this compound could potentially interact with signaling pathways involved in cellular stress responses or proliferation. A hypothetical interaction is modeled below.

G cluster_0 Cellular Environment A This compound B Target Protein (e.g., Kinase) A->B Binding/Inhibition C Downstream Effector 1 B->C Signal Transduction D Downstream Effector 2 B->D Signal Transduction E Cellular Response (e.g., Apoptosis, Growth Arrest) C->E D->E

Caption: Hypothetical signaling pathway for this compound.

Future Directions

The lack of specific data on this compound highlights a clear research gap. Future studies should focus on:

  • De novo Synthesis: Development and optimization of a reliable synthetic route.

  • Structural Elucidation: Confirmation of the chemical structure using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In vitro and in vivo Studies: Evaluation of its biological activity, including but not limited to, antioxidant, anti-inflammatory, and cytotoxic properties.

  • Computational Modeling: Theoretical studies to predict its binding affinity to various biological targets and to understand its pharmacokinetic properties.

This document serves as a foundational guide to stimulate and direct future research on this compound, a compound of potential interest to the scientific and drug development communities.

References

In-depth Technical Guide on the Mechanism of Action of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action, biological activity, or cellular targets for the compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Extensive searches of chemical and biological databases have not yielded any published research detailing the pharmacological properties of this specific molecule. The scientific community has not yet characterized its interactions with biological systems, and as such, a technical guide on its core mechanism of action cannot be compiled at this time.

While no information is available for this compound, research has been conducted on structurally related pyridine derivatives. It is crucial to note that minor structural modifications can lead to vastly different biological activities, and therefore, the information on the following compounds should not be extrapolated to this compound.

Research on Related Pyridine Derivatives

Studies on other substituted chloropyridines have revealed a range of biological activities. For instance, various derivatives have been investigated for their potential as:

  • Antimicrobial Agents: Certain chloropyridine hybrids have demonstrated antibacterial and antioxidant properties. For example, a study on 5-Chloro-2-(cyanoacetamido)pyridines showed that some of its derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.[1]

  • Enzyme Inhibitors: The pyridine scaffold is a common feature in many enzyme inhibitors. The specific substitutions on the pyridine ring dictate the target and potency of inhibition.

  • Receptor Ligands: Pyridine-containing compounds are prevalent in medicinal chemistry and are known to interact with a wide array of cellular receptors.

It is important to reiterate that these findings are for compounds that are structurally distinct from this compound. The presence of the 2-hydroxyethoxy and hydroxyl groups at the 2- and 3-positions of the pyridine ring, respectively, in conjunction with the chloro substitution at the 5-position, will define its unique chemical properties and, consequently, its biological function, which remains to be elucidated.

Future research, including in vitro screening, target identification, and preclinical studies, would be necessary to determine the mechanism of action of this compound. Until such studies are conducted and published, its role in biological systems remains unknown.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from related compounds to infer its stability profile and likely degradation mechanisms.

Chemical Structure and Properties

IUPAC Name: this compound

Chemical Formula: C₇H₈ClNO₃

Molecular Weight: 189.60 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Predicted Stability Profile

While specific quantitative stability data for this compound is not publicly available, a predicted stability profile can be extrapolated from the known behavior of related chemical moieties. The presence of a chlorinated pyridine ring, a hydroxyl group, and an ether linkage suggests susceptibility to photodegradation, oxidation, and hydrolysis under certain conditions.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionStressorPredicted StabilityPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 N HCl)Potentially labile5-Chloro-2,3-dihydroxypyridine, Ethylene glycol
Neutral (e.g., Water)Likely stable-
Basic (e.g., 0.1 N NaOH)Potentially labile5-Chloro-2,3-dihydroxypyridine, Ethylene glycol
Oxidative 3% H₂O₂Susceptible to oxidationN-oxides, products of ring opening
Photolytic UV/Visible LightSusceptible to degradationDehalogenated derivatives, products of ring cleavage
Thermal Elevated Temperature (e.g., >60°C)Likely stable at moderate heatProducts of ether cleavage or ring decomposition at high temperatures

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. These pathways are informed by the observed degradation of similar compounds, such as 2-chloropyridine and 3-hydroxypyridine.

Hydrolytic Degradation

The ether linkage in the 2-position of the pyridine ring is a potential site for acid- or base-catalyzed hydrolysis. This would lead to the cleavage of the C-O bond, yielding 5-chloro-2,3-dihydroxypyridine and ethylene glycol.

G cluster_reactants Reactant cluster_conditions Conditions cluster_products Products A This compound C 5-Chloro-2,3-dihydroxypyridine A->C Hydrolysis D Ethylene Glycol A->D Hydrolysis B Acid or Base Catalysis (H+ or OH-)

Figure 2: Proposed hydrolytic degradation pathway.
Photodegradation

Chloropyridine derivatives are known to undergo photodegradation. The primary mechanism is likely to involve the reductive dehalogenation of the C-Cl bond upon exposure to UV light. Further degradation could lead to the formation of various photoproducts through ring opening and rearrangement. Studies on 2-chloropyridine have shown the formation of intermediate products such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid upon photolytic treatment[1].

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Final Products A This compound B Dechlorinated Pyridine Derivative A->B UV Light C Ring-Opened Products B->C Further Irradiation D Further Rearrangement Products B->D Further Irradiation

Figure 3: Proposed photodegradation pathway.
Oxidative Degradation

The pyridine nitrogen and the electron-rich aromatic ring are susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of the corresponding N-oxide. More aggressive oxidation could result in the opening of the pyridine ring. The primary and secondary alcohol moieties could also be susceptible to oxidation.

G cluster_reactant Reactant cluster_products Products A This compound B N-oxide Derivative A->B Mild Oxidation (e.g., m-CPBA) C Ring Cleavage Products A->C Strong Oxidation (e.g., KMnO4)

Figure 4: Proposed oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method must be developed and validated. A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

Development of a Stability-Indicating HPLC Method

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength would be selected based on the UV absorbance maximum of the parent compound.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation:

G A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions: - Acid (0.1 N HCl) - Base (0.1 N NaOH) - Oxidizing Agent (3% H₂O₂) - Heat (80°C) - Light (UV lamp) A->B C Neutralize/Stop Reaction at Defined Time Points B->C D Analyze Samples by Developed Stability-Indicating HPLC Method C->D E Identify and Characterize Degradation Products (e.g., LC-MS) D->E

Figure 5: Workflow for forced degradation studies.
  • Acid and Base Hydrolysis: A solution of the compound is treated with 0.1 N HCl and 0.1 N NaOH, respectively, at room temperature and elevated temperatures (e.g., 60°C). Samples are withdrawn at various time points, neutralized, and analyzed.

  • Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different time intervals.

  • Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Photodegradation: A solution of the compound is exposed to UV light in a photostability chamber. A control sample is kept in the dark.

Conclusion

While direct stability data for this compound is currently lacking in the public domain, this guide provides a scientifically grounded framework for understanding its potential stability and degradation pathways. The presence of the chloro- and hydroxypyridine core, along with the ether linkage, suggests that the molecule may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The experimental protocols outlined herein provide a clear path for researchers to definitively determine the stability profile of this compound, which is a critical step in its development for any application. The development of a validated stability-indicating HPLC method is paramount for accurately assessing its stability and identifying any potential degradants.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a substituted pyridine derivative. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a chlorinated pyridinol core with an ether linkage—suggest potential biological activities based on the known functions of analogous compounds. Pyridine derivatives are a well-established class of compounds with a broad range of applications in medicinal chemistry and drug development, exhibiting antimicrobial, antioxidant, and anticancer properties.[1][]

These application notes provide a proposed synthetic method, potential biological applications, and detailed experimental protocols for the investigation of this compound. The suggested applications and protocols are based on the activities of structurally related molecules.

Chemical Properties

PropertyValue
Molecular Formula C₇H₈ClNO₃
Molecular Weight 189.60 g/mol
IUPAC Name This compound
SMILES C1=C(C(=C(N=C1)OCCN)O)Cl
Physical State Solid (Predicted)
Solubility Soluble in DMSO, Methanol (Predicted)

Proposed Synthesis

A plausible synthetic route for this compound involves a multi-step process beginning with the synthesis of a 5-chloropyridine scaffold, followed by the introduction of the hydroxyl and hydroxyethoxy groups. A potential final step could be a Williamson ether synthesis.[3][4][5][6]

A proposed synthetic scheme is outlined below:

Synthetic_Pathway cluster_0 Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine cluster_1 Step 2: Williamson Ether Synthesis A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 3-Amino-2-hydroxy-5-chloropyridine C->D Reduction E 5-Chloro-2,3-dihydroxypyridine D->E Diazotization F 5-Chloro-2,3-dihydroxypyridine H This compound F->H Base (e.g., NaH) G 2-Chloroethanol G->H

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Experimental Protocols

Based on the biological activities of structurally similar pyridine derivatives, this compound is proposed to have potential as an antioxidant and an anticancer agent.[7][8]

Application 1: Antioxidant Activity

Rationale: Substituted phenolic and hydroxypyridine compounds are known to act as radical scavengers and have been investigated for their antioxidant properties.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of the test compound.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control (ascorbic acid) to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Application 2: Anticancer Activity

Rationale: Many pyridine-containing heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • CO₂ incubator

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare a stock solution of the test compound and doxorubicin in DMSO and dilute with culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound or positive control. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the vehicle-treated cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with test compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Should this compound exhibit anticancer activity, it might act through the induction of apoptosis. A hypothetical signaling pathway is depicted below.

Apoptosis_Pathway Compound This compound ROS ↑ Reactive Oxygen Species Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Data Presentation

The following table is a template for presenting hypothetical quantitative data from the described experiments.

AssayCell LineParameterHypothetical Value (µM)Positive ControlHypothetical Value (µM)
Antioxidant -IC5045.2Ascorbic Acid15.8
Cytotoxicity HeLaIC5022.5Doxorubicin0.8
Cytotoxicity MCF-7IC5038.1Doxorubicin1.2
Cytotoxicity A549IC5055.9Doxorubicin2.5

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

Application Notes and Protocols for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a substituted pyridine derivative with multiple functional groups that make it a potentially valuable building block in organic synthesis. Its structure, featuring a chloro substituent, a hydroxyethoxy side chain, and a phenolic hydroxyl group on the pyridine ring, offers several sites for chemical modification. This versatility allows for its incorporation into a wide range of complex molecules, including those with potential pharmaceutical applications. While specific literature on this exact molecule is limited, its utility can be inferred from the known reactivity of related substituted pyridines. This document provides an overview of its potential applications, a plausible synthetic protocol, and examples of its use as a synthetic intermediate.

Potential Applications in Organic Synthesis

This compound can serve as a versatile scaffold for the synthesis of more complex heterocyclic compounds. The reactivity of its distinct functional groups can be selectively exploited to build molecular diversity.

  • Pharmaceutical Scaffolds: The substituted pyridine core is a common motif in many biologically active compounds. The presence of hydroxyl and chloro groups allows for further functionalization to generate libraries of compounds for drug discovery screening. The hydroxyethoxy side chain can also influence solubility and pharmacokinetic properties.

  • Intermediate for Agrochemicals: Pyridine derivatives are also prevalent in the agrochemical industry. The specific substitution pattern of this molecule could be a precursor to novel herbicides, fungicides, or insecticides.

  • Material Science: The ability of the hydroxyl groups to form hydrogen bonds and the potential for the pyridine ring to participate in π-stacking interactions suggest that this compound could be a monomer or an additive in the development of new polymers or functional materials.

The key reactive sites of this compound are:

  • 3-Hydroxyl Group: This phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a triflate for cross-coupling reactions.

  • Hydroxyethoxy Side Chain: The primary alcohol of the side chain can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification.

  • Chloro Group: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Pyridine Ring: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of attack.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-5-chloropyridine. The synthesis involves the formation of 5-chloro-2,3-dihydroxypyridine as a key intermediate, followed by selective O-alkylation. A detailed protocol for the synthesis of the intermediate is adapted from patent literature[1].

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 5-Chloro-2,3-dihydroxypyridine cluster_1 Synthesis of this compound 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 5-Chloro-2-hydroxypyridine 5-Chloro-2-hydroxypyridine 2-Amino-5-chloropyridine->5-Chloro-2-hydroxypyridine 1. NaNO2, H2SO4 2. H2O, Δ 5-Chloro-3-nitro-2-hydroxypyridine 5-Chloro-3-nitro-2-hydroxypyridine 5-Chloro-2-hydroxypyridine->5-Chloro-3-nitro-2-hydroxypyridine HNO3, H2SO4 3-Amino-5-chloro-2-hydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine 5-Chloro-3-nitro-2-hydroxypyridine->3-Amino-5-chloro-2-hydroxypyridine Reduction (e.g., Fe, NH4Cl) 5-Chloro-2,3-dihydroxypyridine 5-Chloro-2,3-dihydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine->5-Chloro-2,3-dihydroxypyridine 1. NaNO2, H2SO4 2. H2O, Δ 5-Chloro-2,3-dihydroxypyridine_2 5-Chloro-2,3-dihydroxypyridine Target_Compound This compound 5-Chloro-2,3-dihydroxypyridine_2->Target_Compound 2-Chloroethanol, Base

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol is based on a multi-step synthesis starting from 2-amino-5-chloropyridine[1].

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 50-60 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 5-chloro-2-hydroxypyridine.

Step 2: Synthesis of 5-Chloro-3-nitro-2-hydroxypyridine

  • To concentrated sulfuric acid, cooled in an ice bath, slowly add 5-chloro-2-hydroxypyridine (1.0 eq), keeping the temperature below 5 °C.

  • Once the addition is complete, warm the mixture to 50-60 °C.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Cool to room temperature and pour the mixture into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield 5-chloro-3-nitro-2-hydroxypyridine.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

  • Suspend 5-chloro-3-nitro-2-hydroxypyridine (1.0 eq) in a mixture of ethanol and water.

  • Add a reducing agent such as iron powder (excess) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-chloro-2-hydroxypyridine.

Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine

  • Dissolve 3-amino-5-chloro-2-hydroxypyridine (1.0 eq) in aqueous sulfuric acid at -10 to -5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2 hours.

  • Cool the mixture and neutralize to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-chloro-2,3-dihydroxypyridine.

Protocol 2: Proposed Synthesis of this compound

This proposed protocol involves the selective O-alkylation of 5-chloro-2,3-dihydroxypyridine. The 2-hydroxyl group of 2-hydroxypyridines is known to exist in tautomeric equilibrium with the pyridone form, and under basic conditions, can be selectively alkylated.

  • To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Illustrative)

As there is no specific literature data for this compound, the following table provides illustrative quantitative data for the proposed synthetic steps, based on typical yields for similar reactions.

StepReactantProductReagentsTypical Yield (%)
12-Amino-5-chloropyridine5-Chloro-2-hydroxypyridineNaNO₂, H₂SO₄, H₂O80-90
25-Chloro-2-hydroxypyridine5-Chloro-3-nitro-2-hydroxypyridineHNO₃, H₂SO₄75-85
35-Chloro-3-nitro-2-hydroxypyridine3-Amino-5-chloro-2-hydroxypyridineFe, NH₄Cl85-95
43-Amino-5-chloro-2-hydroxypyridine5-Chloro-2,3-dihydroxypyridineNaNO₂, H₂SO₄, H₂O70-80
5 (Proposed)5-Chloro-2,3-dihydroxypyridineThis compound2-Chloroethanol, K₂CO₃, DMF50-70

Conclusion

This compound represents a promising, albeit currently underexplored, building block for organic synthesis. Its multifunctional nature provides a platform for the generation of diverse molecular architectures. The proposed synthetic route offers a viable method for its preparation, opening the door for its evaluation in various applications, particularly in the fields of medicinal chemistry and materials science. Further research into the specific reactivity and properties of this compound is warranted to fully realize its synthetic potential.

References

Application Notes and Protocols: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a unique heterocyclic compound with potential as a scaffold or intermediate in drug discovery. Its structure combines several key features that are attractive for medicinal chemistry: a chlorinated pyridine ring, a pyridin-3-ol moiety, and a flexible hydroxyethoxy side chain. The chlorine atom can influence the compound's electronic properties and metabolic stability, while the hydroxyl groups provide sites for hydrogen bonding and further functionalization. Pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] This document outlines a plausible synthetic route and potential therapeutic applications for this compound, along with detailed, albeit hypothetical, experimental protocols.

Potential Medicinal Chemistry Applications

Based on the biological activities of related chloro-substituted and hydroxypyridine derivatives, this compound could be investigated for the following applications:

  • Antibacterial and Antifungal Agents: The pyridine scaffold is a common feature in many antimicrobial drugs.[2] The presence of a chlorine atom can enhance the antimicrobial potency of heterocyclic compounds. The hydroxyl groups on the pyridine ring and the side chain may allow for specific interactions with microbial enzyme targets.

  • Kinase Inhibitors: The pyridinone core, a tautomeric form of hydroxypyridine, is recognized as a "hinge-binding motif" in many kinase inhibitors. This structural feature can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, which are often dysregulated in cancer and inflammatory diseases.

  • Antiviral Agents: Certain pyridinone derivatives have shown activity against viral targets, such as HIV-1 reverse transcriptase. The specific substitution pattern of this compound could be explored for its potential to interact with viral enzymes.

A logical workflow for investigating these potential applications is outlined below.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of this compound Purification Purification and Structural Elucidation (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Kinase Kinase Inhibition Assays Purification->Kinase Antiviral Antiviral Assays Purification->Antiviral SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Kinase->SAR Antiviral->SAR ADMET In vitro ADMET Profiling SAR->ADMET

Figure 1: Logical workflow for the investigation of this compound.

Hypothetical Quantitative Data

While no specific quantitative data for this compound has been published, the following table illustrates how such data would be presented. The values are placeholders and should not be considered actual experimental results.

Assay Type Target Metric Value (Hypothetical)
AntibacterialStaphylococcus aureusMIC16 µg/mL
AntibacterialEscherichia coliMIC32 µg/mL
AntifungalCandida albicansMIC8 µg/mL
Kinase InhibitionKinase XIC500.5 µM
Kinase InhibitionKinase YIC502.1 µM
AntiviralHIV-1 Reverse TranscriptaseEC501.2 µM

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound. This proposed synthesis is a two-stage process: first, the synthesis of the precursor 5-chloro-2,3-dihydroxypyridine, followed by its selective O-alkylation.

Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol is adapted from the synthesis of 5-chloro-2,3-dihydroxypyridine as described in patent CN101830845A.[4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B NaNO2, H2SO4 C 2-Hydroxy-3-nitro-5-chloropyridine B->C HNO3, H2SO4 D 3-Amino-5-chloro-2-hydroxypyridine C->D Fe, CaCl2, EtOH/H2O E 5-Chloro-2,3-dihydroxypyridine D->E NaNO2, HCl

Figure 2: Proposed synthetic workflow for 5-Chloro-2,3-dihydroxypyridine.

Materials:

  • 2-Amino-5-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Iron powder (Fe)

  • Calcium chloride (CaCl₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Step 1: Synthesis of 2-Hydroxy-5-chloropyridine. Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. After the addition is complete, warm the mixture to 30-50°C and stir until gas evolution ceases. Neutralize the solution with sodium hydroxide to precipitate the product. Filter, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

  • Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine. To a cooled solution of concentrated sulfuric acid, add 2-hydroxy-5-chloropyridine in portions. Warm the mixture to 50-60°C and add concentrated nitric acid dropwise. Stir for 1-2 hours at this temperature. Pour the reaction mixture into ice water and neutralize with a strong base to precipitate the product. Filter, wash, and dry the resulting 2-hydroxy-3-nitro-5-chloropyridine.[4]

  • Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine. Suspend 2-hydroxy-3-nitro-5-chloropyridine, calcium chloride, and iron powder in aqueous ethanol. Reflux the mixture for several hours. Monitor the reaction by TLC. After completion, cool the mixture and filter off the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine. Dissolve the crude 3-amino-5-chloro-2-hydroxypyridine in aqueous hydrochloric acid and cool to -10°C. Add a solution of sodium nitrite in water dropwise. After the addition, slowly warm the mixture to 30-50°C and stir for 2 hours. Adjust the pH to approximately 6-7 with sodium hydroxide to precipitate the final product. Filter, wash with water, and dry to yield 5-chloro-2,3-dihydroxypyridine.[4]

Synthesis of this compound

This protocol describes a hypothetical Williamson ether synthesis for the O-alkylation of 5-chloro-2,3-dihydroxypyridine. Selective alkylation at the 2-position is anticipated due to the higher acidity of the 2-hydroxyl group in the pyridin-2-one tautomer.

Materials:

  • 5-Chloro-2,3-dihydroxypyridine

  • 2-Chloroethanol or ethylene oxide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • Reaction Setup. To a solution of 5-chloro-2,3-dihydroxypyridine in DMF, add a suitable base such as potassium carbonate.

  • Alkylation. Add 2-chloroethanol to the mixture and heat to 80-100°C. Alternatively, bubble ethylene oxide gas through the solution. Monitor the reaction progress by TLC.

  • Workup. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate.

  • Purification. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Conclusion

While this compound is not a widely documented compound, its structural features suggest it could be a valuable building block in medicinal chemistry. The provided hypothetical synthesis and potential applications are based on established chemical principles and the known bioactivities of related molecules. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological properties. The protocols and workflows presented here offer a foundational guide for such investigations.

References

Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides detailed protocols for the synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine, and its subsequent etherification to yield 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. The procedures outlined are based on established chemical principles, including diazotization and Williamson ether synthesis. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in pharmacologically active molecules. Chloropyridines are known intermediates in the synthesis of drugs targeting a range of conditions, including central nervous system disorders and infectious diseases. The introduction of a hydroxyethoxy side chain can modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to novel therapeutic agents. The cytotoxicity and biological activity of substituted pyridinols are areas of active research.

Experimental Protocols

Part 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine (Precursor)

This procedure is adapted from the synthesis described in patent CN101830845A, which involves the diazotization of 2-amino-5-chloropyridine to introduce a hydroxyl group, followed by nitration, reduction, and a final diazotization to yield the dihydroxy product.

Materials:

  • 2-Amino-5-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Iron powder (Fe)

  • Calcium chloride (CaCl₂)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization of 2-Amino-5-chloropyridine:

    • In a reaction vessel, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Slowly warm the mixture to 30-50 °C and stir for an additional 2 hours to yield 2-hydroxy-5-chloropyridine.[1]

  • Nitration of 2-Hydroxy-5-chloropyridine:

    • To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature between 50-60 °C.

    • Maintain the reaction at this temperature for 1-2 hours to produce 2-hydroxy-3-nitro-5-chloropyridine.[1]

  • Reduction of 2-Hydroxy-3-nitro-5-chloropyridine:

    • In a separate flask, create a suspension of iron powder and calcium chloride in 75% ethanol.

    • Add the 2-hydroxy-3-nitro-5-chloropyridine to this suspension.

    • Reflux the mixture for 3 hours.

    • Cool the reaction to room temperature and filter to remove the solid residue.

    • Concentrate the filtrate under reduced pressure to obtain 2-hydroxy-3-amino-5-chloropyridine.[1]

  • Final Diazotization and Hydrolysis:

    • Dissolve the 2-hydroxy-3-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to -10 to -5 °C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature in the range of -10 to 5 °C.[1]

    • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to facilitate hydrolysis.[1]

    • Cool the solution to room temperature and adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 5-chloro-2,3-dihydroxypyridine.

Quantitative Data (from CN101830845A):

StepStarting Material (mol)Product Yield (%)Purity (%)
Final Diazotization and Hydrolysis0.34460.9>98.0
Part 2: Synthesis of this compound

This procedure utilizes a Williamson ether synthesis to introduce the 2-hydroxyethoxy group onto the 5-chloro-2,3-dihydroxypyridine precursor. The regioselectivity of this reaction is crucial; typically, the hydroxyl group at the 2-position of a 2,3-dihydroxypyridine is more acidic and thus more reactive in this type of reaction.

Materials:

  • 5-Chloro-2,3-dihydroxypyridine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2,3-dihydroxypyridine in anhydrous DMF.

    • Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Addition of Alkylating Agent:

    • Add 1.1 equivalents of 2-chloroethanol to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

    • If the reaction is slow or incomplete after 2 hours, the temperature can be raised to 110 °C.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into an excess of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Quantitative Data (Estimated):

ParameterValue
Molar Ratio (diol:K₂CO₃:2-chloroethanol)1 : 1.5 : 1.1
Temperature70-110 °C
Reaction Time2-12 hours (TLC monitored)
Expected Yield60-80% (estimated)

Visualizations

Logical Workflow for the Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-oldot

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Target Synthesis A 2-Amino-5-chloropyridine B Diazotization C 2-Hydroxy-5-chloropyridine D Nitration E 2-Hydroxy-3-nitro-5-chloropyridine F Reduction G 2-Hydroxy-3-amino-5-chloropyridine H Diazotization & Hydrolysis I 5-Chloro-2,3-dihydroxypyridine J 5-Chloro-2,3-dihydroxypyridine K Williamson Ether Synthesis (2-Chloroethanol, K2CO3, DMF) L This compound

References

Application Note: Quantitative Analysis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is suitable for routine quality control and research applications.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose. The method is based on established principles for the analysis of similar chlorinated pyridine compounds.[1][2]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. A linear relationship between the peak area and the concentration was observed over the specified range.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution were performed, and the relative standard deviation (RSD) of the peak areas was calculated.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels. The percentage recovery was then calculated.

Data Presentation

The quantitative data from the method validation is summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751123
751126543
1001502056
Correlation Coefficient (r²) 0.9995

Table 2: Precision Data

Intra-day PrecisionInter-day Precision
Number of Replicates 66
Mean Peak Area 751123752345
Standard Deviation 45065267
RSD (%) 0.60%0.70%

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%

Protocols

Preparation of Standard Solution
  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer it into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 tablets (if applicable).

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound.

  • Transfer it into a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase prep_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject prep_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase & Sonicate prep_sample->dissolve_sample filter_sample Filter through 0.45 µm Filter dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Isocratic Elution) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (Using Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by RP-HPLC.

Method Validation Logic

G cluster_validation Method Validation (ICH Guidelines) cluster_precision_details Precision Details method Developed HPLC Method linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy robustness Robustness method->robustness specificity Specificity method->specificity repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Logical relationship of the HPLC method validation parameters.

References

LC-MS method for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Analysis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Introduction

This compound is a pyridine derivative of interest in pharmaceutical development and related fields. Accurate and sensitive quantification of this polar, chlorinated aromatic compound in various matrices is crucial for research and quality control. This application note presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The described protocol is designed to be a starting point for researchers and may require further optimization for specific sample matrices.

The methodology leverages reversed-phase liquid chromatography for separation, coupled with electrospray ionization (ESI) tandem mass spectrometry for sensitive and selective detection.[1][2]

Experimental Protocols

Sample Preparation

Given the polar nature of the analyte, a straightforward sample preparation protocol is proposed to minimize analyte loss while effectively removing interfering matrix components.[3][4]

a. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PTFE syringe filters

b. Protocol for Standard Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration and quality control (QC) samples.

c. Protocol for Biological Matrices (e.g., Plasma, Urine):

  • To 100 µL of the biological sample, add 400 µL of acetonitrile containing an internal standard (if available) to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5][6]

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography

The following LC conditions are recommended for the separation of this compound. A C18 column is a suitable starting point for retaining this polar aromatic compound.[7]

ParameterRecommended Condition
Column Hypersil BDS C18, 2.1 x 100 mm, 3 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended for sensitive detection.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusion of a standard solution
Precursor Ion [M+H]⁺Predicted m/z
Product IonsTo be determined

Data Presentation

The following tables represent typical quantitative data that would be generated during the validation of this LC-MS method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 10%< 10%90 - 110%
Mid QC100< 10%< 10%90 - 110%
High QC800< 10%< 10%90 - 110%

Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound using the described LC-MS/MS method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip Add ACN centrifuge Centrifugation protein_precip->centrifuge Vortex & Spin evap Evaporation centrifuge->evap Collect Supernatant reconstitute Reconstitution evap->reconstitute Dry Down filter_sample Filtration reconstitute->filter_sample Dissolve in Mobile Phase lc_system Liquid Chromatography (C18 Separation) filter_sample->lc_system Inject ms_system Mass Spectrometry (ESI+ MRM Detection) lc_system->ms_system integration Peak Integration ms_system->integration quant Quantification integration->quant Calibration Curve report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Note: NMR Characterization of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the novel compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. Due to the absence of experimental NMR data for this specific molecule in publicly available literature, this note also presents a plausible synthetic route and a comprehensive table of predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and data from structurally analogous compounds. A generalized experimental workflow for the synthesis and NMR analysis is also provided to guide researchers in their work with this and similar molecules.

Introduction

Substituted pyridinols are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for quality control during synthesis. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. This application note outlines the necessary steps for the NMR characterization of this compound and provides a predictive framework for its spectral data.

Proposed Synthesis

A plausible synthetic route to this compound begins with the commercially available 2-amino-5-chloropyridine. Following a known procedure, 2-amino-5-chloropyridine can be converted to 5-chloro-2,3-dihydroxypyridine. Subsequent selective etherification of the 2-hydroxy group with a suitable two-carbon electrophile, such as 2-chloroethanol, in the presence of a base would yield the target compound.

Reaction Scheme:

  • Diazotization and Hydrolysis: 2-amino-5-chloropyridine is treated with a diazotizing agent (e.g., NaNO₂) in an acidic medium, followed by hydrolysis to yield 5-chloro-2,3-dihydroxypyridine.

  • Etherification: The resulting 5-chloro-2,3-dihydroxypyridine is reacted with 2-chloroethanol in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an appropriate solvent (e.g., DMF or acetonitrile) to selectively form the 2-(2-hydroxyethoxy) ether.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related compounds, including 5-chloropyridin-3-ol, 2-methoxypyridine, and ethylene glycol, and take into account the electronic effects of the various substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H47.1 - 7.3d~2-3
H67.8 - 8.0d~2-3
OCH₂4.2 - 4.4t~5
CH₂OH3.8 - 4.0t~5
Pyridinol-OH9.0 - 11.0br s-
Ethoxy-OH4.5 - 5.5t~5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2158 - 162
C3140 - 145
C4120 - 125
C5125 - 130
C6140 - 145
OCH₂68 - 72
CH₂OH60 - 64

Experimental Protocol: NMR Characterization

This section provides a general protocol for the NMR analysis of a synthesized sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified, dry sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may influence the chemical shifts of labile protons (OH). DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Phase and baseline correct all spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the ¹H NMR spectrum to determine chemical shifts, integration values, and coupling patterns.

  • Analyze the ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Use 2D NMR data to confirm the assignments of all proton and carbon signals and to piece together the molecular structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start 2-amino-5-chloropyridine Step1 Diazotization & Hydrolysis Start->Step1 Intermediate 5-chloro-2,3-dihydroxypyridine Step1->Intermediate Step2 Etherification with 2-chloroethanol Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization Purification->Characterization NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY Processing Processing (Phasing, Baseline Correction) H1_NMR->Processing HSQC 2D HSQC/HMBC C13_NMR->HSQC C13_NMR->Processing COSY->Processing HSQC->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Assignment Structure Elucidation & Signal Assignment Analysis->Assignment

Application Notes and Protocols for the Characterization of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the biological activity and specific cell-based assay protocols for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is limited. The following application notes and protocols are provided as a general framework for the initial characterization of a novel chemical entity in a research and drug development setting. The experimental parameters should be optimized for the specific cell lines and research questions.

Assessment of Cytotoxicity and Cell Viability

To determine the effect of this compound on cell viability, a colorimetric assay such as the MTT or MTS assay can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][2][3]

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation

The results can be presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.8568.0
500.6048.0
1000.3528.0

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Assessment of Apoptosis Induction

To investigate if the cytotoxic effects of this compound are due to the induction of apoptosis, an Annexin V staining assay can be performed followed by flow cytometry analysis.[4][5][6][7]

Experimental Protocol: Annexin V Apoptosis Assay

This protocol is based on standard procedures for Annexin V staining.[4][6][7]

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.

  • Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

The data is typically presented as a quadrant plot, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control9532
Compound (10 µM)702010
Compound (50 µM)404515

Experimental Workflow

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat cells with compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate for 15 min stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V apoptosis assay.

Assessment of Kinase Inhibition

Given the presence of a hydroxyl group, it may be relevant to investigate the effect of this compound on the activity of specific kinases. In vitro kinase assays are commonly used for this purpose.[8][9][10][11][12]

Experimental Protocol: In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay and should be adapted for the specific kinase of interest.[9][10]

Materials:

  • Purified active kinase

  • Specific substrate for the kinase

  • This compound

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its substrate, and the compound dilutions. Include wells with no compound (positive control) and wells with no kinase (negative control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

Data Presentation

The results can be presented as the percentage of kinase activity relative to the positive control. The IC50 value can be determined from the dose-response curve.

Concentration (µM)Luminescence (RLU)% Kinase Activity
0 (Control)500,000100
0.1450,00090
1300,00060
10150,00030
10050,00010

Signaling Pathway Example

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase 1 receptor->kinase1 compound This compound compound->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

References

Application Notes and Protocols for In Vitro Evaluation of Novel Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: Initial searches for in vitro studies on the specific compound "5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol" did not yield any publicly available scientific literature or experimental data. Therefore, the following application notes and protocols are provided as a generalized framework for the in vitro characterization of a novel pyridinol derivative with a similar structure. These protocols are based on standard methodologies used in drug discovery and can be adapted for the specific research questions related to this compound.

Application Notes

Compound: Novel Pyridinol Derivative (e.g., this compound)

Background: Pyridinol derivatives are a class of heterocyclic compounds with a wide range of biological activities. Depending on their substitution patterns, they can interact with various biological targets, including enzymes and receptors. The introduction of a chloro group, a hydroxyethoxy side chain, and a hydroxyl group on the pyridine ring suggests potential for hydrogen bonding and other interactions with biological macromolecules. In vitro studies are essential to elucidate the biological activity, potency, and mechanism of action of such novel compounds.

Potential Applications:

  • Anticancer Drug Discovery: Many pyridine derivatives exhibit cytotoxic effects on cancer cell lines. In vitro assays can determine the antiproliferative activity and the signaling pathways affected by the compound.

  • Enzyme Inhibition: The structural motifs of the compound suggest it could be an inhibitor of various enzymes, such as kinases or phosphatases. In vitro enzyme activity assays can quantify the inhibitory potency.

  • Receptor Binding and Modulation: The compound could potentially bind to and modulate the activity of cell surface or nuclear receptors. Radioligand binding assays and functional cell-based assays can be employed to investigate these interactions.

  • Antimicrobial Research: Some pyridine derivatives possess antibacterial or antifungal properties. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays can determine the antimicrobial spectrum.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol describes a method to assess the effect of a novel pyridinol derivative on the viability of a mammalian cell line using a resazurin-based assay.

Materials:

  • Mammalian cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel Pyridinol Derivative stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridinol derivative in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the novel pyridinol derivative against a specific protein kinase using an in vitro kinase assay with a fluorescent readout.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Novel Pyridinol Derivative stock solution (10 mM in DMSO)

  • Fluorescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Staurosporine (positive control for kinase inhibition)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the novel pyridinol derivative in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the luminescence signals to the vehicle control (no compound).

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression.

Data Presentation

Table 1: In Vitro Cytotoxicity of Novel Pyridinol Derivative

Cell LineIncubation Time (h)IC50 (µM)
HeLa48[Insert Value]
A54948[Insert Value]
HEK29348[Insert Value]

Table 2: In Vitro Kinase Inhibitory Activity of Novel Pyridinol Derivative

Kinase TargetSubstrateATP Concentration (µM)IC50 (nM)
Kinase A[Peptide A]10[Insert Value]
Kinase B[Peptide B]10[Insert Value]
Kinase C[Peptide C]10[Insert Value]

Visualizations

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Protocol start Seed Cells in 96-well Plate treatment Treat with Pyridinol Derivative start->treatment incubation Incubate for 48h treatment->incubation lysis Lyse Cells incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot Workflow for Protein Expression Analysis.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound Pyridinol Derivative receptor Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. The guidance is structured to address specific issues that may be encountered during the multi-step synthesis, with a focus on the preparation of the key intermediate, 5-chloro-2,3-dihydroxypyridine.

I. Troubleshooting the Synthesis of 5-Chloro-2,3-dihydroxypyridine

The synthesis of 5-chloro-2,3-dihydroxypyridine is a crucial precursor step. The most common route involves a four-step process starting from 2-amino-5-chloropyridine.[1] Below are troubleshooting tips for each stage of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 5-chloro-2,3-dihydroxypyridine?

A1: The synthesis proceeds through four main steps:

  • Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

  • Nitration of 2-hydroxy-5-chloropyridine to form 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the nitro group to an amino group, yielding 2-hydroxy-3-amino-5-chloropyridine.

  • A final diazotization and hydrolysis to produce the target 5-chloro-2,3-dihydroxypyridine.[1]

Q2: My overall yield is low. Which step is the most critical for optimization?

A2: Each step can impact the final yield. However, the diazotization steps are particularly sensitive to temperature control. The final diazotization and hydrolysis of 2-hydroxy-3-amino-5-chloropyridine has a reported yield of 60.9%, making it a critical step to monitor closely.[1]

Q3: Are there any major side products to be aware of?

A3: During the nitration step, the formation of isomers is possible if the reaction conditions are not well-controlled. In the final diazotization, incomplete reaction or side reactions of the diazonium salt can lead to impurities.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Step 1: Low yield of 2-hydroxy-5-chloropyridine Incomplete diazotization of 2-amino-5-chloropyridine.Ensure the reaction temperature is maintained between 30-50 °C. Check the quality and concentration of the sodium nitrite solution.[1]
Loss of product during workup.Adjust the pH carefully to 6-7 with 6mol/L hydrochloric acid to ensure complete precipitation of the product. Allow sufficient time for precipitation (at least 2 hours).[1]
Step 2: Low yield or impure 2-hydroxy-3-nitro-5-chloropyridine Incorrect nitration temperature.Maintain the reaction temperature between 50-60 °C during the addition of concentrated nitric acid.[1]
Inefficient workup.Pour the reaction mixture into a sufficient volume of ice water to ensure rapid and complete precipitation of the nitrated product. Adjust pH to highly basic with 40% sodium hydroxide for effective precipitation.[1]
Step 3: Incomplete reduction of the nitro group Inactive reducing agent.Use a fresh source of the reducing agent (e.g., iron powder). Ensure the reaction is refluxing adequately for the specified time (3 hours).[1]
Inefficient extraction of the product.After filtration of the solid residue, ensure the filtrate is concentrated under reduced pressure to dryness to recover all the product.[1]
Step 4: Low yield of 5-chloro-2,3-dihydroxypyridine Improper temperature control during diazotization.The diazotization of 2-hydroxy-3-amino-5-chloropyridine should be carried out at a low temperature, between -10 °C and 5 °C.[1]
Incomplete hydrolysis of the diazonium salt.After the initial diazotization, the reaction mixture should be slowly warmed to 30-50 °C and stirred for 2 hours to ensure complete hydrolysis.[1]
Product loss during pH adjustment.Carefully adjust the final pH to 6-7 to precipitate the product. Avoid over-acidification or over-basification.[1]
Quantitative Data Summary
Reaction Step Starting Material Reagents Temperature Time Yield Purity (HPLC)
1. Diazotization2-amino-5-chloropyridineH₂SO₄, NaNO₂30-50 °C-87.2%>98.0%
2. Nitration2-hydroxy-5-chloropyridineH₂SO₄, HNO₃50-60 °C1 hour79.1%>98.0%
3. Reduction2-hydroxy-3-nitro-5-chloropyridineIron powder, CaCl₂, 75% EthanolReflux3 hours--
4. Diazotization2-hydroxy-3-amino-5-chloropyridineHCl, H₂O, NaNO₂-10 to 5 °C, then 30-50 °C2 hours60.9%>98.0%

Data extracted from patent CN101830845A.[1]

Experimental Protocol: Synthesis of 5-chloro-2,3-dihydroxypyridine

(Based on CN101830845A) [1]

Step 1: Synthesis of 2-hydroxy-5-chloropyridine

  • To a reaction flask, add 1200 mL of water and slowly add 135 mL of sulfuric acid while stirring.

  • Once the temperature cools to around 40 °C, add 115 g (1 mol) of 2-amino-5-chloropyridine.

  • Control the temperature at 30-50 °C and slowly add a solution of 76 g (1.10 mol) of sodium nitrite in 700 mL of water.

  • After the addition is complete, stir for 30 minutes at this temperature.

  • Adjust the pH to highly basic with 30% sodium hydroxide and stir for another 30 minutes at 50-60 °C.

  • Cool the mixture to room temperature and adjust the pH to 6-7 with 6 mol/L hydrochloric acid to precipitate the solid.

  • Let it stand for 2 hours, then filter to collect the product. This should yield approximately 92 g (87.2%) of a white, dry product.

Step 2: Synthesis of 2-hydroxy-3-nitro-5-chloropyridine

  • In a reaction flask, add 340 mL of sulfuric acid and cool in an ice bath.

  • In batches, add 85 g (0.81 mol) of 2-hydroxy-5-chloropyridine, ensuring the internal temperature does not exceed 5 °C.

  • Warm the mixture to 50-60 °C and add 27.3 mL of concentrated nitric acid dropwise.

  • Stir for 1 hour at this temperature after the addition is complete.

  • Cool to room temperature and pour the mixture into 2500 mL of ice water.

  • Adjust the pH to highly basic with 40% sodium hydroxide and filter to obtain the yellow solid product. This should yield approximately 102 g (79.1%).

Step 3: Synthesis of 2-hydroxy-3-amino-5-chloropyridine

  • In a reaction flask, combine 60 g (0.344 mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9 g (0.314 mol) of anhydrous calcium chloride, 87.8 g (1.57 mol) of reduced iron powder, and 600 mL of 75% ethanol.

  • Reflux the mixture for 3 hours.

  • Cool to room temperature and filter the solid residue.

  • Concentrate the filtrate under reduced pressure until dry.

Step 4: Synthesis of 5-chloro-2,3-dihydroxypyridine

  • Dissolve the dried product from Step 3 in 140 mL of concentrated hydrochloric acid and 80 mL of water.

  • Cool the solution to -10 to -5 °C in a salt-ice bath.

  • Slowly add a solution of 25 g (0.362 mol) of sodium nitrite in 200 mL of water.

  • After the addition, slowly warm the mixture to 30-50 °C and stir for 2 hours.

  • Adjust the pH to highly basic with 30% sodium hydroxide and stir for another 2 hours at 50-60 °C.

  • Cool to room temperature and adjust the pH to 6-7 with 6 mol/L hydrochloric acid.

  • Let the resulting solid precipitate for 2 hours, then filter to collect the white product. This should yield approximately 30.5 g (60.9%).

Synthesis Pathway Diagram

Synthesis_Pathway A 2-amino-5-chloropyridine B 2-hydroxy-5-chloropyridine A->B 1. Diazotization (H₂SO₄, NaNO₂) C 2-hydroxy-3-nitro-5-chloropyridine B->C 2. Nitration (H₂SO₄, HNO₃) D 2-hydroxy-3-amino-5-chloropyridine C->D 3. Reduction (Fe, CaCl₂, EtOH) E 5-chloro-2,3-dihydroxypyridine D->E 4. Diazotization (HCl, NaNO₂)

Caption: Synthesis pathway for 5-chloro-2,3-dihydroxypyridine.

II. Troubleshooting the Synthesis of this compound

The final step in the synthesis is the etherification of 5-chloro-2,3-dihydroxypyridine to introduce the 2-hydroxyethoxy group. A common method for this transformation is a variation of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a likely method for the final etherification step?

A1: A probable method is the reaction of 5-chloro-2,3-dihydroxypyridine with 2-chloroethanol or ethylene oxide in the presence of a base. The 2-hydroxy group of the pyridine is more nucleophilic and will likely react selectively.

Q2: Why is my yield of the final product low?

A2: Low yields in this step can be due to several factors:

  • Insufficiently basic conditions: The base may not be strong enough to deprotonate the hydroxyl group effectively.

  • Side reactions: The reagent (e.g., 2-chloroethanol) can self-condense or react with the solvent. The pyridin-3-ol could also react.

  • Difficult purification: The final product may be highly polar, making extraction and purification challenging.

Q3: How can I improve the selectivity of the reaction for the 2-hydroxy group?

A3: The 2-hydroxy group is generally more acidic and therefore more reactive in this type of pyridine derivative. Using a slight excess of the base and carefully controlling the reaction temperature can help favor the reaction at the desired position.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or no conversion Base is not strong enough.Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of multiple products Reaction at the 3-hydroxy group.This is less likely but possible. Consider using a protecting group strategy for the 3-hydroxyl if selectivity is a persistent issue.
Polymerization of the ethoxy reagent.Add the 2-chloroethanol or ethylene oxide slowly to the reaction mixture.
Difficulty in product isolation Product is water-soluble.After quenching the reaction, consider continuous extraction with an appropriate organic solvent or use a highly polar solvent for extraction like ethyl acetate.
Product co-elutes with starting material during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary.
General Experimental Protocol: Etherification
  • Dissolve 5-chloro-2,3-dihydroxypyridine in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium carbonate, potassium carbonate, or a stronger base like sodium hydride) and stir for a period to allow for deprotonation.

  • Slowly add 1.1 to 1.5 equivalents of 2-chloroethanol.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification Workflow and Troubleshooting Diagram

Etherification_Workflow cluster_workflow Etherification Workflow cluster_troubleshooting Troubleshooting Start Start with 5-chloro-2,3-dihydroxypyridine Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Addition Addition of 2-chloroethanol Deprotonation->Addition Reaction Reaction (Heating) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup LowYield Low Yield? Reaction->LowYield SideProducts Side Products? Reaction->SideProducts Purification Purification (Chromatography) Workup->Purification End Final Product Purification->End CheckBase Use stronger base (e.g., NaH) LowYield->CheckBase Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes ProtectingGroup Consider protecting group strategy SideProducts->ProtectingGroup Yes

Caption: Workflow and troubleshooting for the final etherification step.

References

Optimization of reaction conditions for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process. A plausible and strategic route involves three main stages:

  • Protection of the Precursor: Selective protection of the 3-hydroxyl group of the starting material, 5-chloropyridin-3-ol.

  • Regioselective Etherification: Introduction of the 2-hydroxyethoxy side chain at the C2-oxygen via a Williamson ether synthesis. This is the most critical and challenging step due to the tautomeric nature of the 2-hydroxypyridine/2-pyridone system.

  • Deprotection: Removal of the protecting groups to yield the final product.

This guide will focus on optimizing the conditions for each of these key stages.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the regioselective O-alkylation of the 5-chloro-3-(protected-oxy)pyridin-2(1H)-one intermediate. This intermediate exists in tautomeric forms, which can lead to a mixture of O-alkylated (desired product) and N-alkylated (impurity) products. Controlling the reaction conditions to favor O-alkylation is paramount for a successful synthesis.

Q2: Why is a protecting group necessary for the 3-hydroxyl group?

A2: The 3-hydroxyl group is nucleophilic and can compete with the 2-hydroxyl group during the etherification step, leading to undesired side products. Protecting the 3-hydroxyl group ensures that the alkylation occurs selectively at the desired C2 position. A robust protecting group that is stable under the basic conditions of the Williamson ether synthesis and can be removed without affecting the final product is required. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are a suitable choice.

Q3: What are the common side products in this synthesis?

A3: The most common side product is the N-alkylated isomer, 1-(2-hydroxyethyl)-5-chloro-3-hydroxypyridin-2(1H)-one. Other potential side products include the di-alkylated product (at both the 2- and 3-positions if the latter is unprotected) and elimination products from the alkylating agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the ratio of starting material, desired product, and major side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inefficient deprotonation of the pyridone. 2. Low reaction temperature. 3. Deactivated alkylating agent.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. 3. Use a fresh batch of the alkylating agent. Consider converting the bromo-compound to the more reactive iodo-compound in situ using NaI.
Low yield of the desired O-alkylated product 1. Suboptimal reaction conditions favoring N-alkylation. 2. Steric hindrance. 3. Decomposition of the product.1. Refer to the "Optimization of Reaction Conditions" section. The choice of solvent and base is crucial for regioselectivity. 2. Ensure the protecting group on the 3-hydroxyl is not excessively bulky. 3. Avoid prolonged reaction times at high temperatures. Monitor the reaction closely and work up as soon as the starting material is consumed.
Formation of a significant amount of the N-alkylated isomer 1. Reaction conditions favor N-alkylation (e.g., use of polar aprotic solvents like DMF). 2. The counter-ion of the base can influence regioselectivity.1. Switch to a less polar solvent such as toluene or dioxane. 2. Silver salts (e.g., Ag₂CO₃) have been reported to favor O-alkylation. The use of palladium catalysts has also been shown to promote selective O-alkylation.[1][2]
Difficulty in separating O- and N-alkylated isomers The isomers may have very similar polarities.Utilize a high-resolution column chromatography system. A change in the eluent system, perhaps by adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine, may improve separation. Alternatively, derivatization of the mixture followed by separation and deprotection could be explored.
Deprotection of the silyl group is incomplete or leads to decomposition 1. The deprotection agent is not effective. 2. The reaction conditions are too harsh.1. For TBDMS groups, TBAF in THF is generally effective. HF-pyridine is another option.[3] 2. If the product is sensitive to strongly basic conditions, milder acidic deprotection methods, such as acetic acid in THF/water or PPTS in methanol, can be attempted.

Optimization of Reaction Conditions

The regioselectivity of the Williamson ether synthesis is highly dependent on several factors. The following table summarizes key parameters and their expected influence on the O- vs. N-alkylation ratio.

Parameter Condition Favoring O-Alkylation (Desired) Condition Favoring N-Alkylation (Undesired) Rationale
Solvent Non-polar aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive ambident anion, which tends to alkylate at the more nucleophilic nitrogen atom.
Base/Counter-ion Ag₂CO₃, K₂CO₃NaH, KH"Harder" cations like Li⁺ and Na⁺ associate more strongly with the "harder" oxygen atom, leaving the "softer" nitrogen more available for alkylation. Silver ions have a high affinity for the oxygen atom, promoting O-alkylation.
Temperature Lower temperaturesHigher temperaturesHigher temperatures can provide the activation energy needed for N-alkylation, which is sometimes thermodynamically favored.
Alkylating Agent "Harder" electrophiles (e.g., alkyl sulfates)"Softer" electrophiles (e.g., alkyl iodides)According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen of the pyridone prefers to react with a "hard" electrophile.
Catalyst Palladium catalysts, Brønsted acids (e.g., TfOH)[1][2][4][5]NoneSpecific catalysts can coordinate to the nitrogen atom, sterically hindering N-alkylation and promoting O-alkylation.

Experimental Protocols

Protocol 1: Protection of 5-Chloropyridin-3-ol
  • To a solution of 5-chloropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-butyldimethylsilyl)oxy)-5-chloropyridine.

Protocol 2: Regioselective Etherification
  • To a solution of 2-bromoethanol (2.0 eq) in anhydrous DCM, add imidazole (2.5 eq) and TBDMS-Cl (2.2 eq) at 0 °C. Stir at room temperature for 12 hours to prepare the protected alkylating agent, (2-bromoethoxy)(tert-butyl)dimethylsilane. Purify by distillation or use directly after workup.

  • To a suspension of silver carbonate (Ag₂CO₃, 1.5 eq) in anhydrous toluene, add 3-((tert-butyldimethylsilyl)oxy)-5-chloropyridine (1.0 eq).

  • Heat the mixture to 60-80 °C and add the protected alkylating agent, (2-bromoethoxy)(tert-butyl)dimethylsilane (1.5 eq), dropwise.

  • Stir the reaction at this temperature for 24-48 hours, monitoring by TLC for the formation of the product.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired O-alkylated product from any N-alkylated isomer and unreacted starting materials.

Protocol 3: Deprotection
  • Dissolve the purified, fully protected intermediate from Protocol 2 in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.5 eq) at room temperature.

  • Stir for 4-6 hours, monitoring the deprotection of both silyl ether groups by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography or recrystallization.

Visualizations

Synthetic Pathway for this compound cluster_0 Stage 1: Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection A 5-Chloropyridin-3-ol B 3-((tert-butyldimethylsilyl)oxy)- 5-chloropyridine A->B TBDMS-Cl, Imidazole, DCM D Fully Protected Intermediate B->D C TBDMS-O-(CH2)2-Br C->D E This compound D->E TBAF, THF

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Logic for Low Yield Start Low Yield of Desired Product CheckConversion Check Conversion by TLC/HPLC Start->CheckConversion NoReaction High Starting Material Remaining CheckConversion->NoReaction Low GoodConversionBadRatio Good Conversion, but low desired product CheckConversion->GoodConversionBadRatio High CheckIsomers Check O/N Isomer Ratio by NMR/MS HighNIsomer High N-Alkylated Isomer CheckIsomers->HighNIsomer High N- PurificationIssue Investigate Purification Loss or Product Decomposition CheckIsomers->PurificationIssue Good O/N OptimizeDeprotonation Optimize Deprotonation: - Stronger Base (NaH) - Higher Temperature NoReaction->OptimizeDeprotonation OptimizeRegioselectivity Optimize Regioselectivity: - Change Solvent (Toluene) - Use Ag2CO3 or Pd catalyst HighNIsomer->OptimizeRegioselectivity GoodConversionBadRatio->CheckIsomers

Caption: Troubleshooting decision tree for low yield in the etherification step.

O_vs_N_Alkylation Pyridone 5-Chloro-3-(OR)-pyridin-2(1H)-one Anion Nitrogen (N-alkylation) Oxygen (O-alkylation) N_Product N-Alkylated Product (Undesired) Pyridone:n->N_Product O_Product O-Alkylated Product (Desired) Pyridone:o->O_Product AlkylatingAgent R'-X AlkylatingAgent->Pyridone:n Favored by: - Polar aprotic solvent (DMF) - 'Soft' electrophile AlkylatingAgent->Pyridone:o Favored by: - Non-polar solvent (Toluene) - Ag+ or Pd++ catalyst - 'Hard' electrophile

Caption: Factors influencing the regioselectivity of O- vs. N-alkylation.

References

Technical Support Center: Purification of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. Given the compound's polar nature, attributed to its pyridinol structure with hydroxyl and ether functionalities, purification can present unique challenges.[1][2] This resource is intended for researchers, scientists, and drug development professionals to navigate these potential difficulties.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?

Answer: Streaking is a common issue with polar, basic compounds like pyridine derivatives on acidic silica gel.[1] This is often due to strong, non-ideal interactions between the analyte and the stationary phase. Here are several strategies to resolve this:

  • Solvent System Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your eluent system.[1] This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots and improved separation.

    • Increase Polarity: Your compound is highly polar. Ensure your solvent system is polar enough to facilitate elution. Systems like dichloromethane/methanol or ethyl acetate/methanol are good starting points. If the compound still doesn't move from the baseline, consider using straight methanol.[1]

  • Alternative Stationary Phases:

    • Alumina: Switching to neutral or basic alumina can be effective as it is less acidic than silica gel.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography is an excellent alternative.[2] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a nonpolar stationary phase.[2]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a partially aqueous mobile phase to separate very polar compounds.[3]

Question: My compound won't elute from the silica column, even with a very polar solvent system like 20% methanol in dichloromethane. What's happening?

Answer: This indicates a very strong interaction between your compound and the silica gel.

  • Check Solubility: First, ensure your crude product is fully dissolved in the loading solvent. If it precipitates on the column head, it will not elute properly.

  • Drastic Polarity Increase: You may need to increase the polarity of the mobile phase even further. A gradient elution up to 100% methanol might be necessary.

  • Use of Modifiers: As mentioned above, adding triethylamine or a small amount of acetic acid (if the compound is not acid-sensitive) can sometimes improve elution by competing for active sites on the silica.

  • Dry Loading: If your compound is poorly soluble in the initial eluent, consider dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of your column.[4]

Recrystallization Issues

Question: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test a range of solvents with varying polarities. Good candidates for polar compounds include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures of these.

  • Solvent Pair Method: If a single solvent is not effective, use a solvent-pair system. Dissolve your compound in a "good" solvent (one in which it is very soluble, e.g., methanol) at a high temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexane, ether, or dichloromethane) until the solution becomes cloudy.[5][6] Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Question: My recrystallization yielded very little product, or the product crashed out as an oil. What went wrong?

Answer:

  • Low Yield: This can happen if too much solvent was used, or if the solution was cooled too quickly. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To prevent this, try using a lower-boiling point solvent or a more dilute solution. If oiling occurs, try to reheat the solution, add a small amount of additional solvent, and then cool it very slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Potential impurities can include unreacted starting materials (e.g., 2-amino-5-chloropyridine), byproducts from side reactions, or regioisomers formed during synthesis.[7][8] For example, if the synthesis involves electrophilic substitution on the pyridine ring, isomers with substitution at different positions are possible.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using a staining agent (like potassium permanganate or iodine). Combine the fractions that contain only your desired product.

Q3: What are the typical storage conditions for this compound?

A3: As a general precaution for pyridinol derivatives, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

Q4: Is preparative HPLC a viable option for purifying this compound?

A4: Yes, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a very effective, albeit more resource-intensive, method for purifying highly polar compounds, especially for achieving very high purity.[2] A common mobile phase would be a gradient of acetonitrile or methanol in water.

Data Presentation

The following tables provide representative data for typical purification outcomes. Note that these are illustrative values and actual results may vary.

Table 1: Comparison of Column Chromatography Methods

ParameterNormal Phase (Silica Gel)Normal Phase (+1% Et₃N)Reversed-Phase (C18)
Eluent System 10:1 DCM/MeOH10:1 DCM/MeOH + 1% Et₃N30-70% ACN/H₂O Gradient
Typical Yield 65-75%70-85%80-90%
Purity (by HPLC) 90-95%>98%>99%
Key Advantage Widely available, low costReduces streaking, better peak shapeExcellent for polar compounds
Key Disadvantage Potential for streaking/low recoveryModifier can be difficult to removeHigher cost, requires HPLC system

Table 2: Recrystallization Solvent Screening

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal Quality
Methanol HighVery HighPoor (crashes out)
Isopropanol LowHighGood (needles)
Ethyl Acetate Very LowModerateFair (small crystals)
Methanol/Ether N/AN/AVery Good (well-formed prisms)

Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel with Basic Modifier)
  • TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf value for your product is between 0.25 and 0.35. For this compound, start with a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). If streaking is observed, add 1% triethylamine (Et₃N) to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). The amount of silica should be 30-50 times the weight of the crude material.[10]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of DCM. If it is not fully soluble, add MeOH dropwise until a solution is formed. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, gradually increase the polarity of the eluent (e.g., from 20:1 DCM/MeOH to 10:1 DCM/MeOH) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with a dilute acid (if the product is not acid-sensitive).

Protocol 2: Recrystallization using a Solvent Pair
  • Dissolution: Place the crude solid in a flask and add a small amount of a "good" solvent (e.g., hot methanol) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent. Dry the crystals in a vacuum oven.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Polarity & Impurities Dissolve Dissolve in Minimal Solvent Decision Purity Check (TLC/NMR) TLC->Decision Recrystal Recrystallization Filter Filter & Dry Crystals Recrystal->Filter Column Column Chromatography Combine Combine Pure Fractions & Evaporate Column->Combine Pure Pure Product Filter->Pure Combine->Pure Decision->Recrystal Crystalline Solid Few Impurities Decision->Column Oily Solid or Multiple Impurities

Caption: General workflow for selecting a purification method.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Problem: Poor Separation or Streaking on TLC Cause Probable Cause: Strong interaction with acidic silica gel Start->Cause Sol1 Solution 1: Add Basic Modifier (e.g., 1% Et3N) Cause->Sol1 Sol2 Solution 2: Change Stationary Phase (Alumina or C18) Cause->Sol2 Result1 Improved Separation Sol1->Result1 Sol3 Solution 3: Use HILIC Sol2->Sol3 If still poor Result2 Good Separation Sol2->Result2 Sol3->Result2

Caption: Decision tree for troubleshooting poor column chromatography results.

References

Overcoming solubility issues of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a pyridinol derivative. Pyridine itself is miscible with water due to the dipole moment created by the nitrogen atom.[1][2][3] However, the solubility of pyridine derivatives can be significantly influenced by their substituents. Given its molecular structure, this compound is anticipated to be a weakly basic compound with potentially limited aqueous solubility at neutral pH due to the presence of the chloro and pyridinol functional groups. Its solubility is expected to be pH-dependent.

Q2: What are the initial steps to assess the solubility of this compound?

A fundamental first step is to perform a kinetic and thermodynamic solubility assessment in aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). This will help determine the intrinsic solubility and identify any pH-dependent effects. Additionally, testing solubility in common organic solvents can provide insights into the compound's polarity and inform the selection of potential co-solvents.

Q3: What are the common reasons for poor solubility of this compound?

Poor solubility of this compound can be attributed to several factors, including:

  • Crystalline Structure: A stable crystalline lattice can have high lattice energy, making it difficult for solvent molecules to break it apart.

  • Molecular Weight and Lipophilicity: Larger molecules and those with higher lipophilicity tend to have lower aqueous solubility.[4]

  • Weakly Basic Nature: As a weak base, the compound will be predominantly in its less soluble, unionized form at higher pH values.[5]

Q4: What are the primary strategies to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of poorly soluble drugs.[6][7][8] These can be broadly categorized as physical and chemical modifications:[4]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (amorphous forms, co-crystals).[4]

  • Chemical Modifications: These include pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of solid dispersions.[4]

Troubleshooting Guide

Issue 1: Low Aqueous Solubility in Neutral Media

If you are observing low solubility of this compound in neutral aqueous solutions (e.g., phosphate-buffered saline, pH 7.4), consider the following troubleshooting steps.

start Low aqueous solubility at neutral pH ph_adjustment pH Adjustment (Acidification) start->ph_adjustment cosolvent Co-solvent Addition start->cosolvent excipients Use of Excipients (e.g., Cyclodextrins) start->excipients solid_dispersion Solid Dispersion Formation start->solid_dispersion evaluate Evaluate Solubility & Stability ph_adjustment->evaluate cosolvent->evaluate excipients->evaluate solid_dispersion->evaluate success Optimized Formulation evaluate->success Acceptable fail Re-evaluate Strategy evaluate->fail Unacceptable organic_stock High Concentration in Organic Solvent aqueous_dilution Dilution into Aqueous Buffer organic_stock->aqueous_dilution supersaturation Supersaturated State (Unstable) aqueous_dilution->supersaturation precipitation Precipitation supersaturation->precipitation

References

Technical Support Center: Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. Our aim is to help you identify and resolve common impurities encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

A1: Impurities can arise from various sources during the synthesis.[1] These are broadly categorized as:

  • Process-related impurities: These include unreacted starting materials (e.g., 5-chloro-pyridin-2,3-diol, 2-chloroethanol), intermediates, and by-products from side reactions.

  • Reagent-related impurities: Residual solvents, catalysts, and other reagents used in the synthesis.

  • Degradation products: Formed by the decomposition of the final product or intermediates under reaction or storage conditions.

Q2: What specific impurities might I expect from a plausible synthesis route?

A2: A likely synthetic route for this compound involves the Williamson ether synthesis.[2][3][4] This reaction typically involves an alkoxide reacting with an alkyl halide. In this context, potential starting materials could be derived from 2-aminopyridine.[5][6][7][8][9] Based on this, you might encounter:

  • Unreacted 5-chloro-pyridin-2,3-diol: The core pyridine structure that has not undergone etherification.

  • Starting material precursors: Such as 2-amino-5-chloropyridin-3-ol or 2-amino-5-chloropyridine.[7][8][10]

  • Bis-pyridinyl ether: A molecule where two 5-chloro-pyridin-3-ol molecules are linked by an ethylene glycol bridge.

  • Positional isomers: Impurities where the hydroxyethoxy group is attached to a different position on the pyridine ring, or where the chlorine atom is on a different position, arising from impurities in the starting materials.

  • Residual solvents: Depending on the synthesis and purification steps (e.g., ethanol, toluene, DMF).

Q3: How can I best detect these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[11][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your synthesis and analysis.

Issue 1: Unexpected peaks in my HPLC chromatogram.

Possible Cause & Troubleshooting Steps:

  • Unreacted Starting Materials or Intermediates:

    • Action: Compare the retention times of the unexpected peaks with the standards of your starting materials and key intermediates.

    • Solution: If a match is found, optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.

  • Side-Products:

    • Action: Use LC-MS to obtain the mass of the impurity. This can provide clues about its structure (e.g., a mass corresponding to the bis-pyridinyl ether).

    • Solution: Adjust reaction conditions to minimize side reactions. For instance, using a precise stoichiometry of the ethylene glycol source can reduce the formation of the bis-ether.

  • Degradation:

    • Action: Analyze a sample of the pure product that has been stressed (e.g., heated, exposed to light or air). If the peak appears or increases, it is likely a degradation product.

    • Solution: Modify the work-up and storage conditions to be milder (e.g., lower temperatures, inert atmosphere).

Issue 2: My final product has a persistent off-color.

Possible Cause & Troubleshooting Steps:

  • Colored Impurities:

    • Action: Use UV-Vis spectroscopy on the isolated impurity to determine its absorption profile. This can sometimes give a clue as to the type of chromophore present.

    • Solution: Employ purification techniques like column chromatography with an appropriate stationary and mobile phase, or recrystallization from a suitable solvent system to remove the colored impurity.

Issue 3: The NMR spectrum of my product shows unexpected signals.

Possible Cause & Troubleshooting Steps:

  • Residual Solvents:

    • Action: Compare the chemical shifts of the unknown signals with known solvent peaks.

    • Solution: Dry the product under high vacuum for an extended period.

  • Structural Isomers:

    • Action: Perform 2D NMR experiments (e.g., COSY, HMBC) to establish the connectivity of the molecule and identify any isomeric structures.

    • Solution: Re-evaluate the regioselectivity of your synthetic steps. It may be necessary to introduce protecting groups to ensure the reaction occurs at the desired position.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NamePlausible OriginTypical Analytical Signature (LC-MS)
5-chloro-pyridin-2,3-diolUnreacted Starting Material[M+H]⁺ at m/z corresponding to C₅H₄ClNO₂
2-amino-5-chloropyridin-3-olUnreacted Starting Material[M+H]⁺ at m/z corresponding to C₅H₅ClN₂O
Bis(5-chloro-3-hydroxypyridin-2-yl)ethane-1,2-dietherOver-reaction Side-Product[M+H]⁺ at m/z corresponding to C₁₂H₁₀Cl₂N₂O₄
2-(2-hydroxyethoxy)pyridin-3-olIncomplete Chlorination[M+H]⁺ at m/z corresponding to C₇H₉NO₃
Residual Ethylene GlycolReagentNot readily observed by LC-MS with ESI

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Extract the mass spectra for each unexpected peak in the chromatogram to determine the molecular weight of the impurities.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Purity Check cluster_2 Impurity Identification cluster_3 Process Optimization Start Crude Product HPLC_UV HPLC-UV Analysis Start->HPLC_UV Purity_Check Purity > 99%? HPLC_UV->Purity_Check Pure_Product Final Product Purity_Check->Pure_Product Yes LC_MS LC-MS Analysis Purity_Check->LC_MS No NMR NMR Spectroscopy LC_MS->NMR Identify Identify Impurity Structure NMR->Identify Optimize Optimize Synthesis/ Purification Identify->Optimize Optimize->Start

Caption: Workflow for impurity identification and resolution.

Troubleshooting_Logic cluster_cause Potential Causes cluster_action Actions Start Unexpected Peak in HPLC Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM Side_Product Side-Product? Start->Side_Product Degradation Degradation? Start->Degradation Compare_RT Compare Retention Times with Standards Unreacted_SM->Compare_RT Run_LCMS Run LC-MS to Determine Mass Side_Product->Run_LCMS Stress_Test Perform Stress Testing Degradation->Stress_Test

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Improving the stability of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol in solution. The information is intended for researchers, scientists, and drug development professionals. The recommendations are based on established chemical principles for related phenolic and pyridinol compounds, as specific stability data for this molecule is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on its chemical structure, which contains a chloropyridinol core, the primary factors contributing to degradation are likely:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, heat, dissolved oxygen, and trace metal ions. This can lead to the formation of colored degradation products.

  • pH: The stability of phenolic compounds is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[1][2][3] In alkaline conditions, the phenoxide form is more susceptible to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[5]

Q2: What are the visual or analytical signs of degradation?

A2: Signs of degradation can include:

  • Visual: A change in the color of the solution (e.g., development of a yellow or brown tint) is a common indicator of the formation of oxidized or polymeric degradation products. The appearance of turbidity or precipitate can also indicate degradation.

  • Analytical: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. A shift in the pH of the solution over time can also be an indicator of chemical changes.

Q3: What are the recommended general storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.[4]

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down degradation rates.

  • Kept in a tightly sealed container: This minimizes exposure to atmospheric oxygen and prevents solvent evaporation.

  • Stored under an inert atmosphere: For maximum stability, especially for long-term storage, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

Q4: Which solvents are recommended for preparing solutions, and are there any to avoid?

A4: The choice of solvent can significantly impact stability.

  • Recommended: Use high-purity (e.g., HPLC grade) solvents. Common choices for similar compounds include methanol, ethanol, acetonitrile, and buffered aqueous solutions. The use of co-solvents can sometimes enhance stability.[6]

  • To Avoid: Avoid solvents that may contain impurities like peroxides (e.g., older ethers like THF or dioxane) or dissolved metals, as these can catalyze oxidation. Also, be cautious with highly reactive solvents unless they are part of a specific experimental design.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution turns yellow/brown shortly after preparation. Oxidation: The compound is rapidly oxidizing upon dissolution.• Prepare the solution using deoxygenated solvents (sparged with nitrogen or argon).• Add an antioxidant, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%).• Work under an inert atmosphere if possible.
Loss of compound observed in HPLC analysis after a few days of storage at room temperature. Thermal Degradation and/or Oxidation: Room temperature is too high for stable storage.• Store the solution at a lower temperature (refrigerated at 2-8 °C or frozen at -20 °C).• Ensure the solution is protected from light during storage.
Inconsistent analytical results between experiments. Variable Degradation: Inconsistent sample handling and storage are leading to different levels of degradation.• Standardize the solution preparation, handling, and storage procedures.• Prepare fresh solutions for each experiment or establish a clear in-use stability period for stock solutions.• Use an internal standard in your analytical method to account for variations.
Precipitate forms in the solution over time. Poor Solubility or Formation of Insoluble Degradants: The compound may have limited long-term solubility in the chosen solvent, or degradation products may be insoluble.• Ensure the concentration is below the solubility limit at the storage temperature.• Consider using a co-solvent to improve solubility.• If precipitation is due to degradation, address the root cause of instability (e.g., oxidation, pH).
Significant degradation observed in acidic or basic media. Hydrolysis: The compound is susceptible to acid or base-catalyzed hydrolysis.• Adjust the pH of the solution to a more neutral range (e.g., pH 4-7) using a suitable buffer system (e.g., citrate, phosphate, acetate).[2]• Determine the pH of maximum stability experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and products.[7][8][9]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with a photodiode array (PDA) or UV detector, photostability chamber, oven.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C in an oven for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the number and relative amounts of degradation products formed under each condition.

    • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.[10]

Example Data Summary Table from a Forced Degradation Study

Stress ConditionIncubation Time (hours)% Assay of Parent Compound% DegradationMajor Degradation Products (Relative Peak Area %)
Control4899.80.2-
0.1 M HCl, 60°C2485.214.8DP1 (8.5%), DP2 (5.1%)
0.1 M NaOH, 60°C2472.527.5DP3 (15.2%), DP4 (10.8%)
3% H₂O₂, RT2489.110.9DP5 (7.3%), DP6 (2.5%)
Thermal, 80°C4891.58.5DP1 (4.2%), DP5 (3.1%)
Photolytic-82.717.3DP7 (11.6%), DP8 (4.5%)

DP = Degradation Product, RT = Room Temperature

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution with:

      • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

      • Mobile Phase B: Acetonitrile or methanol.

    • Run a gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Method Optimization:

    • Inject a mixture of the unstressed compound and aliquots from the forced degradation study (where significant degradation was observed).

    • Adjust the gradient slope, temperature, and mobile phase pH to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

    • Optimize the detection wavelength by examining the UV spectra of the parent compound and degradation products from the PDA detector.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent compound from all potential degradation products. Check for peak purity using a PDA detector.

    • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability) of the method by analyzing replicate preparations of a known concentration.

Visualizations

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound quinone Quinone-like Structures parent->quinone O₂, light, metal ions dealkylation Cleavage of Ether Linkage parent->dealkylation Acid/Base dechlorination Loss of Chlorine parent->dechlorination Acid/Base radical Radical Intermediates parent->radical UV Light polymers Colored Polymers quinone->polymers photo_products Various Photoproducts radical->photo_products G Stability Study Experimental Workflow prep Prepare Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze via Stability- Indicating HPLC sample->analyze data Quantify Parent and Degradation Products analyze->data report Assess Stability Profile data->report G Troubleshooting Degradation Issues start Degradation Observed? color_change Color Change? start->color_change Yes hplc_loss Loss of Parent Peak in HPLC? start->hplc_loss No precipitate Precipitate Formed? color_change->precipitate No action_oxid Action: - Use inert atmosphere - Add antioxidant - Protect from light color_change->action_oxid Yes precipitate->hplc_loss No action_sol Action: - Check solubility limits - Use co-solvent - Buffer pH precipitate->action_sol Yes action_storage Action: - Lower storage temp - Control pH - Protect from light hplc_loss->action_storage Yes

References

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reaction scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic precursor for this compound? A common and practical precursor is 5-chloro-2,3-dihydroxypyridine. This intermediate can be synthesized from 2-amino-5-chloropyridine through a multi-step process involving diazotization, nitration, reduction, and a final diazotization.[1] The 2-hydroxy group can then be selectively etherified to introduce the 2-hydroxyethoxy side chain.

Q2: I am observing significant exotherms during the nitration step. How can this be controlled during scale-up? The nitration of pyridine derivatives is often highly exothermic. On a larger scale, it is crucial to maintain strict temperature control. Key strategies include:

  • Slow, controlled addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise or via a syringe pump.

  • Efficient cooling: Use a jacketed reactor with a reliable cooling system.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

  • Real-time monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

Q3: The final diazotization to form the 3-hydroxy group is low-yielding. What are the critical parameters? The conversion of an amino group to a hydroxyl group via diazotization is sensitive to several factors. For the conversion of 2-hydroxyl-3-amino-5-chloropyridine to 5-chloro-2,3-dihydroxypyridine, the temperature is critical.[1] The reaction should be initiated at very low temperatures (e.g., -10 to 5 °C) during the addition of the diazotizing agent (like sodium nitrite), and then slowly warmed to facilitate the decomposition of the diazonium salt to the desired alcohol.[1] Premature decomposition can lead to a host of by-products.

Q4: My reaction mixture turns dark, and I'm getting a complex mixture of by-products. What could be the cause? Dark coloration and by-product formation in pyridine synthesis can stem from several issues:

  • Autoxidation: Pyridine derivatives can be susceptible to autoxidation.[2][3]

  • Over-nitration: During the nitration step, harsh conditions can lead to the formation of dinitro- or other undesired species.

  • Side reactions of the diazonium salt: Uncontrolled temperature or the presence of nucleophiles can lead the diazonium intermediate to react via undesired pathways.

  • Starting material instability: The electron-deficient nature of the pyridine ring can make it susceptible to decomposition under strong acidic or basic conditions.[4]

Q5: What are the recommended purification methods for the final product on a larger scale? While column chromatography is useful at the lab scale, it is often impractical for large-scale production. The preferred methods for purifying crystalline solids like the target molecule include:

  • Recrystallization: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Slurry washing: Suspending the crude product in a solvent that dissolves impurities but not the desired compound can be an effective purification step.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete reaction in one or more steps. Monitor each step using TLC or HPLC to ensure full conversion of the starting material before proceeding.
Product loss during work-up/extraction. Optimize pH for aqueous extractions. Ensure phase separation is clean. Minimize transfers between vessels.
Sub-optimal temperature control. For sensitive steps like diazotization, maintain strict temperature control as specified in the protocol.[1]
Impure Final Product Unreacted starting materials or intermediates. Improve reaction monitoring and ensure reactions go to completion. Consider a re-work of the impure batch.
Formation of regioisomers or over-reacted species. Optimize reaction conditions (temperature, addition rate, stoichiometry) to favor the desired product. For nitration, use the mildest effective conditions.
Ineffective purification. Screen for a more effective recrystallization solvent or solvent mixture. Consider a pre-purification step like a charcoal treatment or a slurry wash.
Runaway Reaction / Poor Heat Transfer Addition rate of reagents is too fast. Reduce the addition rate of exothermic reagents. Use a dosing pump for better control on a large scale.
Insufficient cooling capacity. Ensure the reactor's cooling system is adequate for the reaction scale. Consider starting the reaction at a lower temperature.
Difficulty Isolating the Product Product is an oil or fails to crystallize. Attempt to salt out the product if it has basic/acidic handles. Screen a wider range of anti-solvents for crystallization.
Fine particles that are difficult to filter. Age the crystal slurry to allow for particle size growth. Optimize the final crystallization temperature and cooling rate.

Quantitative Data & Experimental Protocols

Synthesis of 5-chloro-2,3-dihydroxypyridine (Precursor)

The following protocol is adapted from patent literature for the synthesis of a key precursor.[1] The final etherification step to obtain this compound would typically involve reacting this precursor with a suitable ethylene oxide equivalent under basic conditions.

Table 1: Reaction Parameters for Precursor Synthesis[1]

StepReactionKey ReagentsTemperature (°C)Time (hours)Yield (%)
1 First Diazotization2-amino-5-chloropyridine, NaNO₂, H₂SO₄30 - 50Not specifiedHigh
2 Nitration2-hydroxy-5-chloropyridine, HNO₃, H₂SO₄50 - 601 - 2Not specified
3 Reduction2-hydroxy-3-nitro-5-chloropyridine, Fe, CaCl₂Reflux (Ethanol)3Not specified
4 Second Diazotization2-hydroxy-3-amino-5-chloropyridine, NaNO₂-10 to 5, then warm to 50-602~61%
Detailed Experimental Protocol (Illustrative)
  • Nitration of 2-hydroxy-5-chloropyridine: Dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid and cool the mixture. Add a nitrating mixture (sulfuric acid and nitric acid) dropwise while maintaining the internal temperature between 50-60 °C. Stir for 1-2 hours after addition is complete.

  • Reduction of the Nitro Group: To a mixture of 2-hydroxy-3-nitro-5-chloropyridine in ethanol, add a reducing agent such as iron powder and an activator like calcium chloride.[1] Heat the mixture to reflux for several hours until the reduction is complete (monitor by HPLC).

  • Final Diazotization to Hydroxyl Group: Dissolve the resulting 2-hydroxy-3-amino-5-chloropyridine in an acidic aqueous solution and cool to between -10 and -5 °C. Add a solution of sodium nitrite dropwise, keeping the temperature below 5 °C. After the addition, allow the mixture to slowly warm to 50-60 °C and stir for 2 hours to facilitate the conversion of the diazonium salt to the hydroxyl group.[1]

  • Work-up and Isolation: Neutralize the reaction mixture to a pH of 6-7 to precipitate the crude 5-chloro-2,3-dihydroxypyridine. Filter the solid and dry.

  • Etherification (Conceptual): React the 5-chloro-2,3-dihydroxypyridine with 2-bromoethanol or a similar reagent in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) to form the desired this compound. This step requires careful optimization to ensure selective etherification at the 2-position.

Visualizations

Workflow and Logic Diagrams

G cluster_synthesis Synthesis Workflow A Start: 2-Amino-5-chloropyridine B Step 1: Diazotization & Hydrolysis to 2-OH A->B C Step 2: Nitration at C3 Position B->C D Step 3: Reduction of NO2 to NH2 C->D E Step 4: Diazotization & Hydrolysis to 3-OH D->E F Intermediate: 5-Chloro-2,3-dihydroxypyridine E->F G Step 5: Selective O-Alkylation F->G H Final Product: This compound G->H

Caption: High-level workflow for the synthesis of the target molecule.

G cluster_troubleshooting Troubleshooting: Low Yield Start Problem: Low Yield Observed CheckComplete Is the reaction complete? (Check by HPLC/TLC) Start->CheckComplete Incomplete Action: - Increase reaction time - Increase temperature cautiously - Check reagent purity/stoichiometry CheckComplete->Incomplete No Complete Reaction is complete CheckComplete->Complete Yes CheckWorkup Was there product loss during workup/extraction? Complete->CheckWorkup WorkupLoss Action: - Optimize extraction pH - Check for emulsions - Re-extract aqueous layers CheckWorkup->WorkupLoss Yes NoWorkupLoss Action: - Review reaction conditions for by-product formation - Characterize impurities CheckWorkup->NoWorkupLoss No

Caption: A logical flowchart for troubleshooting low reaction yields.

G cluster_pathway Reaction Pathway & Potential Side Reactions A 2-hydroxy-3-amino- 5-chloropyridine B [ Diazotization ] NaNO2, H+ A->B Step 1 C Intermediate: Ar-N2+ B->C D [ H2O, heat ] C->D Step 2 F Side Product: (e.g., Azo-coupling) C->F Side Path 1 (High Concentration) G Side Product: (e.g., Dehalogenation) C->G Side Path 2 (Harsh Conditions) E Desired Product: 5-chloro-2,3-dihydroxypyridine D->E Main Path

References

Common side reactions in the synthesis of pyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyridin-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridin-3-ol?

A1: The two most prevalent methods for synthesizing the pyridin-3-ol core are:

  • Ring expansion of furan derivatives: This approach utilizes readily available starting materials derived from biomass, such as furfural or furfurylamine. The furan ring is opened and then recyclized in the presence of an ammonia source to form the pyridine ring.[1][2]

  • Sulfonation and alkali fusion of pyridine: This classic method involves the sulfonation of pyridine to pyridine-3-sulfonic acid, followed by fusion with a strong base (alkali fusion) to introduce the hydroxyl group.[3][4]

Q2: What are the primary side reactions when synthesizing pyridin-3-ol from furan-based starting materials?

A2: The main side reaction is the acid-catalyzed polymerization of the furan starting material (e.g., furfural or furfuryl alcohol), which leads to the formation of dark, insoluble polymeric by-products known as humins.[5][6] Ring-opening of the furan ring can also occur, leading to undesired aliphatic compounds such as levulinic acid.[5]

Q3: I am observing a low yield and a lot of dark, tar-like material in my reaction from furfural. What is happening and how can I fix it?

A3: The formation of dark, tar-like substances is a strong indication of furfural polymerization (humin formation), a common side reaction under acidic conditions.[5][7] To mitigate this, consider the following:

  • Control of Acidity: Avoid excessively strong acidic conditions. If the protocol calls for an acid catalyst, ensure it is added in a controlled manner.

  • Temperature Management: High temperatures can accelerate polymerization. Maintain the recommended reaction temperature and avoid localized overheating.

  • One-Pot Procedures: Utilizing a one-pot synthesis with a suitable catalyst, such as Raney Fe, can improve efficiency and reduce the formation of by-products by avoiding the isolation of unstable intermediates.[1]

Q4: My synthesis of 3-hydroxypyridine via the sulfonation-alkali fusion method is giving a low yield and seems to be inconsistent. What are the potential issues?

A4: The sulfonation-alkali fusion route is sensitive to reaction conditions. Common issues include:

  • Local Overheating: The alkali fusion step is highly exothermic. Local overheating can lead to the formation of undefined degradation by-products.[4] Ensure uniform heating and efficient stirring of the reaction mixture.

  • Frothing: If using the ammonium salt of 3-pyridinesulfonic acid, the liberation of ammonia during the fusion can cause frothing, which is difficult to manage on a larger scale and can also contribute to non-uniform heating.[4]

  • Moisture: The presence of excess water can affect the fusion process. Ensure your reagents and apparatus are appropriately dried.

Q5: Are there any specific impurities I should be aware of when purifying the final pyridin-3-ol product?

A5: Besides polymeric material from the furan route, you should be mindful of unreacted starting materials and intermediates, such as pyridine-3-sulfonic acid in the sulfonation route. The physical and chemical properties of impurities are often very similar to the desired product, making purification challenging.[3] Purification is typically achieved by recrystallization from solvents like toluene or by column chromatography.[3]

Troubleshooting Guides

Guide 1: Synthesis of 3-Hydroxypyridine from Furfurylamine
Observed Issue Potential Cause Suggested Solution
Low yield of 3-hydroxypyridine Incomplete reaction or significant side reactions.Ensure the molar ratios of reactants (furfurylamine:HCl:H2O2) are optimal. A suggested ratio is 1:5:1.1.[8] Control the addition rate of H2O2 and maintain a low temperature (0-5 °C) during addition to minimize side reactions.[8]
Reaction mixture turns dark brown/black Polymerization of furfurylamine or intermediates.This is often acid-catalyzed. While HCl is necessary for the cyclization, ensure the temperature is well-controlled during the initial oxidation and subsequent reflux.
Difficulty in isolating the product The product may be in the form of its hydrochloride salt.After the reaction, carefully neutralize the mixture to the appropriate pH to precipitate the free base form of 3-hydroxypyridine. A pH of 8-9 with saturated sodium carbonate is suggested.[3]
Guide 2: Synthesis of 3-Hydroxypyridine via Pyridine Sulfonation and Alkali Fusion
Observed Issue Potential Cause Suggested Solution
Inconsistent yields Non-uniform heating during the fusion step leading to localized charring.[4]Use a sand bath or a well-stirred molten salt bath for even heat distribution. Ensure vigorous stirring throughout the fusion process.
Excessive frothing and splattering Use of ammonium salt of pyridine-3-sulfonic acid.[4]Consider using the sodium or potassium salt of pyridine-3-sulfonic acid to avoid the evolution of ammonia gas.
Product is difficult to purify Presence of unreacted pyridine-3-sulfonic acid and various salts.After the fusion and dissolution in water, carefully adjust the pH to first remove salts by filtration (at acidic pH, e.g., 4) and then to precipitate the product (at basic pH, e.g., 8-9).[3] Recrystallization from a suitable solvent like toluene is often necessary for high purity.[3]

Quantitative Data Summary

The following table summarizes yield and purity data from a reported experimental protocol. Note that detailed quantitative analysis of side products is often not available in the literature.

Synthetic Route Starting Material Key Reagents Reported Yield Reported Purity Reference
Furan Ring ExpansionFurfurylamineH2O2, HCl76%99.3%[8]
Sulfonation/Alkali FusionPyridine-3-sulfonic acidNaOH64% (crude)>98% (after recrystallization)[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypyridine from Furfurylamine[8]
  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and a reflux condenser, prepare a solution of furfurylamine and hydrochloric acid (HCl) in a molar ratio of 1:5.

  • Oxidation: Cool the mixture to 0-5 °C in an ice bath.

  • Add hydrogen peroxide (H2O2) dropwise to the cooled solution, maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to H2O2 should be 1:1.1.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux at 100-105 °C for 30 minutes.

  • Work-up: Cool the reaction mixture. Carefully neutralize with a suitable base (e.g., saturated sodium carbonate solution) to a pH of 8-9 to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., toluene) to obtain pure 3-hydroxypyridine.

Protocol 2: Synthesis of 3-Hydroxypyridine from Pyridine (via Sulfonation and Alkali Fusion)[3]

Step A: Sulfonation of Pyridine

  • Reaction Setup: In a dry reaction vessel, add fuming sulfuric acid.

  • Addition of Pyridine: With stirring, add pyridine dropwise, followed by the addition of a mercury sulfate catalyst.

  • Sulfonation: Heat the mixture to 230-240 °C and maintain this temperature for 13-14 hours.

  • Isolation of Sulfonic Acid: Cool the reaction mixture to 20-25 °C. Add ethanol and cool further to below 5 °C to crystallize the pyridine-3-sulfonic acid. Filter to collect the product.

Step B: Alkali Fusion

  • Reaction Setup: In a suitable reaction pot, add sodium hydroxide and the pyridine-3-sulfonic acid obtained from Step A.

  • Fusion: Heat the mixture to 160 °C to melt the solids, then increase the temperature to 220-230 °C for 4 hours.

  • Work-up: Cool the mixture to 100 °C and dissolve the solid mass in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure and filter to remove sodium chloride.

  • Product Isolation: Adjust the filtrate to a pH of 8-9 with saturated sodium carbonate solution. Cool the solution to precipitate the crude 3-hydroxypyridine.

  • Purification: Filter the crude product and dry. Recrystallize from toluene to obtain the purified product.

Visualizations

Synthesis_from_Furan Furfural Furfural/ Furfurylamine Intermediate Ring-Opened Intermediate Furfural->Intermediate Oxidation/ Ring Opening Polymer Polymerization (Humins) Furfural->Polymer Acid-Catalyzed Polymerization Ammonia Ammonia Source (e.g., NH3) Pyridinol Pyridin-3-ol Intermediate->Pyridinol Cyclization/ Dehydration

Caption: Synthesis of Pyridin-3-ol from Furan Derivatives.

Sulfonation_Fusion_Pathway Pyridine Pyridine SulfonicAcid Pyridine-3-sulfonic acid Pyridine->SulfonicAcid Sulfonation (H2SO4/SO3) Pyridinol Pyridin-3-ol SulfonicAcid->Pyridinol Alkali Fusion (e.g., NaOH) Byproducts Degradation By-products SulfonicAcid->Byproducts Overheating

Caption: Synthesis of Pyridin-3-ol via Sulfonation and Alkali Fusion.

Troubleshooting_Logic cluster_furan Furan Route cluster_sulfonation Sulfonation Route A Low Yield or Dark Polymer Formation? B Probable Cause: Acid-Catalyzed Polymerization A->B C Solution: - Control Acidity - Manage Temperature - Use One-Pot Method B->C D Inconsistent Yields? E Probable Cause: Local Overheating during Fusion D->E F Solution: - Ensure Uniform Heating - Vigorous Stirring E->F

References

Technical Support Center: Purification of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Based on a likely synthesis pathway involving the etherification of 5-chloro-2,3-dihydroxypyridine, potential impurities include:

  • Unreacted 5-chloro-2,3-dihydroxypyridine: The starting pyridinol may not fully react.

  • Over-alkylated product: The ethylene glycol moiety can react on both of its hydroxyl groups, leading to a diether byproduct.

  • Starting material from the pyridinol synthesis: Impurities from the synthesis of 5-chloro-2,3-dihydroxypyridine, such as residual 2-amino-5-chloropyridine or byproducts from diazotization and nitration steps, may carry over.

  • Solvent and reagent residues: Residual solvents used in the reaction and purification, as well as any catalysts or bases, can be present.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of the target compound and quantifying impurities. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Q3: What is the most effective initial purification strategy for crude this compound?

A3: For initial purification of a solid organic compound, recrystallization is often the most effective and straightforward method. It is particularly useful for removing small amounts of impurities from a large amount of product.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when recrystallization fails to provide the desired purity, or when separating compounds with very similar solubility properties. It is also the method of choice for purifying non-crystalline (oily or waxy) products.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For polar organic compounds, solvent pairs like ethanol/water or acetone/water can be effective.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve significantly. The impurities have very similar solubility profiles to the product.A different recrystallization solvent or a solvent pair may be needed. If unsuccessful, column chromatography is the recommended next step.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping peaks/bands). The eluent system is not optimized. The column is overloaded.Perform TLC analysis to determine an optimal solvent system that provides good separation (Rf values ideally between 0.2 and 0.5). Reduce the amount of crude material loaded onto the column.
Broad or tailing peaks/bands. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds), to improve the peak shape.[1]
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Quantitative Data on Purification

The following table provides illustrative data on the expected purity enhancement of this compound using different purification techniques. The initial purity of the crude product is assumed to be 85%.

Purification Method Purity after 1st Attempt (%) Purity after 2nd Attempt (%) Typical Recovery Rate (%)
Recrystallization (Ethanol/Water)95 - 98> 9970 - 85
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)> 98.5N/A60 - 80
Preparative HPLC> 99.5N/A40 - 70

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, ethyl acetate) to find a suitable solvent or solvent pair where the compound is soluble in the hot solvent and insoluble in the cold solvent. A mixture of ethanol and water is often a good starting point for polar compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate eluent system. For a moderately polar compound like this compound, a gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the compound and any impurities down the column at different rates.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product (>99%) purity_check1->pure_product Purity OK column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not OK purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity after Recrystallization check_solubility Impurity and Product have similar solubility? start->check_solubility change_solvent Change Recrystallization Solvent/Pair check_solubility->change_solvent Yes oiling_out Did the compound 'oil out'? check_solubility->oiling_out No change_solvent->oiling_out lower_bp_solvent Use lower boiling point solvent oiling_out->lower_bp_solvent Yes column_chrom Proceed to Column Chromatography oiling_out->column_chrom No lower_bp_solvent->column_chrom

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. The proposed synthetic route is a two-stage process: first, the synthesis of the key intermediate 5-chloro-2,3-dihydroxypyridine, followed by a selective O-alkylation to yield the final product.

Stage 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This stage involves a multi-step synthesis starting from 2-amino-5-chloropyridine.

Experimental Protocol

A detailed experimental protocol for the synthesis of 5-chloro-2,3-dihydroxypyridine is adapted from patent CN101830845A.[1]

Step 1: Diazotization of 2-amino-5-chloropyridine

  • This step prepares 2-hydroxy-5-chloropyridine. The reaction temperature is typically maintained between 20-80°C, with a preferred range of 30-50°C.[1]

Step 2: Nitration of 2-hydroxy-5-chloropyridine

  • The 2-hydroxy-5-chloropyridine is nitrated to generate 2-hydroxy-3-nitro-5-chloropyridine.

  • Reagents: Concentrated nitric acid and sulfuric acid.

  • Procedure: 85g of 2-hydroxy-5-chloropyridine is added to 340ml of sulfuric acid under an ice bath, keeping the internal temperature below 5°C. The mixture is then warmed to 50-60°C, and 27.3ml of concentrated nitric acid is added dropwise. The reaction is stirred for 1-2 hours at this temperature.[1]

  • Work-up: The reaction mixture is cooled to room temperature and poured into 2500ml of ice water. The pH is adjusted to highly basic with 40% sodium hydroxide, and the resulting yellow solid is collected by suction filtration.

  • Yield: Approximately 79.1% with a purity of >98.0% by HPLC.[1]

Step 3: Reduction of 2-hydroxy-3-nitro-5-chloropyridine

  • The nitro group is reduced to an amino group to form 2-hydroxy-3-amino-5-chloropyridine.

  • Catalysts: Noble metal catalysts such as Nickel, Palladium, Rhodium, or Platinum on a support are commonly used for hydrogenation. Alternatively, iron powder in a suitable solvent like ethanol can be used.[1]

  • Procedure (using iron powder): 60g of 2-hydroxy-3-nitro-5-chloropyridine, 34.9g of anhydrous calcium chloride, and 87.8g of reduced iron powder are refluxed in 600ml of 75% ethanol for 3 hours.[1]

  • Work-up: The mixture is cooled, and the solid residue is filtered off. The filtrate is concentrated, and the residue is dissolved in concentrated hydrochloric acid and water.

Step 4: Diazotization of 2-hydroxy-3-amino-5-chloropyridine

  • The final step is the diazotization of the amino group to form the target 2,3-dyhydroxy-5-chloropyridine.

  • Procedure: The solution from the previous step is cooled to -10 to -5°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is then slowly warmed to 30-50°C and stirred for 2 hours.[1]

  • Work-up: The pH is adjusted to highly basic with 30% sodium hydroxide and stirred at 50-60°C for 2 hours. After cooling, the pH is adjusted to 6-7 with 6mol/L hydrochloric acid to precipitate the product.

  • Yield: Approximately 60.9% with a purity of >98.0% by HPLC.[1]

Troubleshooting Guide & FAQs

Question: Low yield in the nitration step (Step 2). What are the possible causes? Answer:

  • Temperature Control: The initial addition of 2-hydroxy-5-chloropyridine to sulfuric acid must be done at a low temperature (below 5°C) to prevent unwanted side reactions. During nitration, the temperature should be carefully maintained between 50-60°C.[1]

  • Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high concentration and purity.

  • Reaction Time: A reaction time of 1-2 hours is recommended.[1] Shorter times may lead to incomplete reaction, while longer times could result in product degradation.

Question: Incomplete reduction of the nitro group (Step 3). How can I improve this? Answer:

  • Catalyst Activity: If using a noble metal catalyst, ensure it is not poisoned. If using iron powder, ensure it is activated and in excess.

  • Solvent: 75% ethanol is recommended in the patent.[1] The water content can be crucial for the reactivity of the iron powder.

  • Reaction Time: The reaction should be refluxed for at least 3 hours to ensure complete conversion.[1]

Question: The final product from Stage 1 is discolored. What is the reason? Answer:

  • Impurities from the nitration step can be carried over. Ensure thorough washing of the intermediate product.

  • Oxidation of the dihydroxypyridine can occur. It is advisable to handle the final product under an inert atmosphere if possible.

Data Presentation
StepKey ReagentsTemperature (°C)Time (hours)Yield (%)Purity (%)
Nitration Conc. HNO₃, Conc. H₂SO₄50-601-279.1>98.0
Reduction Iron powder, CaCl₂, 75% EthanolReflux3--
Diazotization NaNO₂, HCl-10 to 50-60260.9>98.0

Stage 2: Synthesis of this compound

This stage involves the selective O-alkylation of 5-chloro-2,3-dihydroxypyridine, likely via a Williamson ether synthesis.

Experimental Protocol (General)

Step 1: Deprotonation

  • The 5-chloro-2,3-dihydroxypyridine is treated with a suitable base to form the alkoxide. The 2-hydroxy group is generally more acidic and will be deprotonated preferentially.

  • Bases: Sodium hydride (NaH), potassium hydride (KH), or carbonate bases like potassium carbonate (K₂CO₃) can be used.[2]

  • Solvents: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used to enhance the nucleophilicity of the alkoxide.[3]

Step 2: Alkylation

  • The alkoxide is reacted with a suitable alkylating agent, such as 2-chloroethanol or 2-bromoethanol, to introduce the 2-hydroxyethoxy group.

  • Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50 to 100°C and may take 1 to 8 hours to complete.[3]

Step 3: Work-up and Purification

  • The reaction mixture is quenched with water, and the product is extracted with an organic solvent.

  • Purification is typically achieved through column chromatography.

Troubleshooting Guide & FAQs

Question: The reaction yields a mixture of N-alkylation and O-alkylation products. How can I improve the selectivity for O-alkylation? Answer:

  • Choice of Base and Solvent: The combination of the base, counterion, and solvent can significantly influence the N- versus O-alkylation ratio. Harder cations like Li⁺ may favor O-alkylation. The use of a carbonate base in a polar aprotic solvent is a common strategy to favor O-alkylation.

  • Protecting Groups: In cases of persistent N-alkylation, it may be necessary to protect the nitrogen atom of the pyridone tautomer before performing the ether synthesis.

Question: Low conversion to the desired ether. What could be the issue? Answer:

  • Incomplete Deprotonation: Ensure a sufficiently strong base and anhydrous conditions are used to fully generate the alkoxide.

  • Leaving Group: The choice of the leaving group on the alkylating agent is important. Bromides are generally more reactive than chlorides.

  • Side Reactions: Elimination reactions can compete with the desired SN2 reaction, especially with sterically hindered alkyl halides.[2] However, for a primary halide like 2-chloro/bromoethanol, this is less of an issue.

Question: The reaction is very slow. How can it be accelerated? Answer:

  • Temperature: Increasing the reaction temperature can increase the rate, but it may also promote side reactions.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate, especially when using a carbonate base.[3]

Data Presentation
Catalyst/BaseSolventAlkylating AgentTemperature (°C)Potential Issues
NaHDMF2-bromoethanol50-80Potential for N-alkylation
K₂CO₃Acetonitrile2-chloroethanolRefluxSlower reaction rate
Cs₂CO₃DMF2-bromoethanol80-100Higher cost

Visualizations

Synthetic Workflow

G cluster_stage1 Stage 1: Synthesis of 5-chloro-2,3-dihydroxypyridine cluster_stage2 Stage 2: Synthesis of this compound 2-amino-5-chloropyridine 2-amino-5-chloropyridine 2-hydroxy-5-chloropyridine 2-hydroxy-5-chloropyridine 2-amino-5-chloropyridine->2-hydroxy-5-chloropyridine Diazotization 2-hydroxy-3-nitro-5-chloropyridine 2-hydroxy-3-nitro-5-chloropyridine 2-hydroxy-5-chloropyridine->2-hydroxy-3-nitro-5-chloropyridine Nitration 2-hydroxy-3-amino-5-chloropyridine 2-hydroxy-3-amino-5-chloropyridine 2-hydroxy-3-nitro-5-chloropyridine->2-hydroxy-3-amino-5-chloropyridine Reduction 5-chloro-2,3-dihydroxypyridine 5-chloro-2,3-dihydroxypyridine 2-hydroxy-3-amino-5-chloropyridine->5-chloro-2,3-dihydroxypyridine Diazotization Alkoxide Intermediate Alkoxide Intermediate 5-chloro-2,3-dihydroxypyridine->Alkoxide Intermediate Deprotonation This compound This compound Alkoxide Intermediate->this compound O-Alkylation

Caption: Proposed two-stage synthetic workflow.

Troubleshooting Logic for Stage 2

G cluster_troubleshooting Troubleshooting Steps start Low Yield in Stage 2 check_conversion Check Conversion Rate start->check_conversion check_selectivity Check Product Mixture start->check_selectivity incomplete_deprotonation Incomplete Deprotonation? check_conversion->incomplete_deprotonation Low poor_leaving_group Poor Leaving Group? check_conversion->poor_leaving_group Low side_reactions Side Reactions? check_conversion->side_reactions Low n_alkylation N-Alkylation Observed? check_selectivity->n_alkylation Yes solution_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->solution_base solution_leaving_group Use Better Leaving Group (e.g., -Br, -OTs) poor_leaving_group->solution_leaving_group solution_temp Optimize Temperature side_reactions->solution_temp solution_selectivity Modify Base/Solvent System n_alkylation->solution_selectivity

Caption: Troubleshooting decision tree for Stage 2.

References

Technical Support Center: Monitoring the Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for monitoring the reaction progress during the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for monitoring the progress of this reaction? A1: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for qualitative monitoring of the reaction.[1] It allows for quick visualization of the consumption of the starting material and the formation of the product. For quantitative analysis and higher precision, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][3]

Q2: How do I select an appropriate TLC solvent system for such polar compounds? A2: The starting material, 5-chloro-2,3-dihydroxypyridine, and the product are both polar due to multiple hydroxyl groups and the pyridine nitrogen. A good starting point is a mixture of a non-polar and a polar solvent, such as 5-10% methanol in dichloromethane (DCM) or ethyl acetate/hexane.[4] If spots remain at the baseline, the polarity of the eluent should be increased. For very polar compounds, solvent systems like 10% ammonium hydroxide in methanol, mixed 1-10% in DCM, can be effective.[5][6]

Q3: My starting material and product spots have very similar Rf values on the TLC plate. What should I do? A3: This indicates poor resolution in the chosen solvent system. You can try changing the solvent composition to alter selectivity. For instance, switching from an alcohol-based polar component (like methanol) to a different polar solvent (like acetonitrile or acetone) can help. If this fails, adding a small amount of a modifier like acetic acid or triethylamine can change the interactions with the silica plate. As a last resort, using two-dimensional (2D) TLC can help resolve overlapping spots.

Q4: Why are my spots streaking on the TLC plate? A4: Streaking is common for polar, acidic, or basic compounds like pyridines on standard silica gel plates.[6] The pyridine nitrogen can interact strongly and unevenly with the acidic silica surface. To fix this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonia to your eluent to saturate the acidic sites on the silica gel, resulting in sharper spots.[4]

Q5: Can I use HPLC to get quantitative data on my reaction's progress? A5: Yes, HPLC is the ideal technique for quantifying the reaction's progress. A reverse-phase (RP-HPLC) method using a C18 column is typically suitable.[3][7][8] By running a calibrated standard of your starting material and product, you can determine the precise concentration of each in your reaction mixture at various time points and calculate the percent conversion and yield.

Q6: What are the expected byproducts in a Williamson ether synthesis to make this compound? A6: The primary reaction is an O-alkylation. Potential byproducts could include:

  • Over-alkylation: The alkylating agent (e.g., 2-bromoethanol) could react with the hydroxyl group at the 3-position or the newly installed ethoxy-hydroxyl group.

  • N-alkylation: Alkylation at the pyridine nitrogen, although less likely under basic conditions for this substrate.

  • Elimination products: If using a halo-alcohol reagent, elimination to form byproducts could occur under strong basic conditions.

Q7: How can Nuclear Magnetic Resonance (NMR) be used to monitor the reaction? A7: ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress without the need for chromatographic separation.[9][10] You can track the disappearance of a characteristic proton signal from the starting material (e.g., a specific aromatic proton) and the simultaneous appearance of new, distinct signals from the product, such as the methylene protons of the hydroxyethoxy group (-O-CH₂-CH₂-OH). The relative integration of these peaks can provide a ratio of product to starting material.

Section 2: Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a plausible Williamson ether synthesis. Disclaimer: This is a representative procedure and should be optimized for specific laboratory conditions.

  • To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N₂ or Ar), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent, 2-bromoethanol (1.1 eq), dropwise to the reaction mixture.

  • Heat the reaction to a predetermined temperature (e.g., 60-80 °C).

  • Monitor the reaction progress using one of the methods described below until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous work-up and purification (e.g., extraction, column chromatography).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Before starting the reaction (T=0), dissolve a small amount of the starting material (SM) in the reaction solvent to use as a reference. At each time point (e.g., T=0, 1h, 2h), take a micro-aliquot from the reaction mixture using a capillary tube.

  • Spot the SM reference, a co-spot (both SM and reaction mixture in the same lane), and the reaction mixture on the origin line.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 10% MeOH in DCM with 0.5% Et₃N). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Analysis: The reaction is complete when the SM spot in the reaction mixture lane has completely disappeared, and a new product spot is prominent.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At each time point, withdraw a precise volume (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by diluting it in a known, large volume (e.g., 10 mL) of the mobile phase to stop the reaction and prepare it for analysis. Filter the sample through a 0.45 µm syringe filter.

  • Method Setup: Use a validated RP-HPLC method. A typical setup is provided in Table 2.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Record the peak areas for the starting material and the product. Use a pre-established calibration curve to convert peak area to concentration. Calculate the percentage of remaining starting material and the yield of the product at that time point.

Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: At each time point, take an aliquot (approx. 0.5 mL) from the reaction. Quench the reaction if necessary. Evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with your starting material and product. Add an internal standard with a known concentration if precise quantification is needed.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify characteristic peaks for the starting material and the product. Compare the integration of a product peak to a starting material peak to determine the relative ratio of the two compounds.

Section 3: Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison and tracking of reaction progress.

Table 1: Example TLC Monitoring Log

Time PointSM (Rf)Product (Rf)Observations
T = 0 hr0.25-Only starting material spot is visible.
T = 1 hr0.250.40Faint product spot, strong SM spot.
T = 2 hr0.250.40Spots of approximately equal intensity.
T = 4 hr0.250.40Faint SM spot, strong product spot.
T = 6 hr-0.40SM spot has disappeared. Reaction complete.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 275 nm)
Column Temp. 30 °C
Injection Vol. 10 µL
Elution Mode Gradient or Isocratic (to be optimized)

Table 3: Example HPLC Gradient Timetable

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 4: Template for Quantitative Reaction Progress via HPLC

Time PointSM Peak AreaProduct Peak Area% Conversion
T = 0 hrValue00%
T = 1 hrValueValueCalculate
T = 2 hrValueValueCalculate
T = 4 hrValueValueCalculate
T = 6 hr0Value100%

Section 4: Troubleshooting Guides

Issue: The reaction is not progressing (SM spot intensity on TLC is unchanged).

  • Possible Cause 1: Inactive Base. The base (e.g., K₂CO₃) may be old or have absorbed moisture, rendering it ineffective at deprotonating the hydroxyl group.

    • Solution: Use freshly dried or new base. If using NaH, ensure it was handled under strictly anhydrous conditions.

  • Possible Cause 2: Insufficient Temperature. The reaction may have a high activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C and continue to monitor.

  • Possible Cause 3: Poor Reagent Quality. The starting material or alkylating agent may be impure.

    • Solution: Verify the purity of your reagents by NMR or another analytical technique.

Issue: TLC shows the formation of multiple unidentified spots.

  • Possible Cause: Over-alkylation or side reactions. The reaction conditions (temperature, stoichiometry) may be too harsh, leading to multiple alkylations or other side reactions.

    • Solution: Reduce the reaction temperature. Use a more precise stoichiometry, for instance, by adding the alkylating agent slowly via a syringe pump. Consider a milder base.

Issue: Analytical results are inconsistent between runs.

  • Possible Cause 1: Inconsistent Sampling. Aliquots may not be representative of the bulk mixture, especially if the reaction is heterogeneous.

    • Solution: Ensure the reaction mixture is well-stirred before taking an aliquot.

  • Possible Cause 2: Sample Degradation. The product or starting material might be unstable under the analytical conditions (e.g., on the silica TLC plate or during HPLC analysis).

    • Solution: For TLC, try using alumina plates instead of silica.[4] For HPLC, adjust the mobile phase pH to stabilize the compounds. Run analyses as quickly as possible after sampling.

Issue: The compound appears to be unstable on the silica gel column during purification.

  • Possible Cause: Acidity of Silica Gel. Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • Solution 2: Use an alternative stationary phase such as neutral alumina or consider reverse-phase chromatography for purification.

Section 5: Visualized Workflows

ReactionMonitoring Start Start Reaction Sample Take Aliquot at Time T Start->Sample Analyze Analyze via TLC/HPLC/NMR Sample->Analyze Evaluate Evaluate Data (SM Consumed? Product Formed?) Analyze->Evaluate Continue Continue Reaction (Take next sample at T+ΔT) Evaluate->Continue Incomplete Workup Reaction Complete Proceed to Work-up Evaluate->Workup Complete Troubleshoot Troubleshoot Reaction Evaluate->Troubleshoot Issue Detected Continue->Sample Troubleshoot->Sample After Adjusting

Caption: General workflow for monitoring chemical reaction progress.

TLCTroubleshooting Start TLC Analysis Issue Problem What is the issue? Start->Problem Streaking Spots are streaking Problem->Streaking Streaking NoMove Spots at baseline (Low Rf) Problem->NoMove Low Resolution TooHigh Spots at solvent front (High Rf) Problem->TooHigh High Mobility Overlap SM and Product Overlap Problem->Overlap Poor Separation SolveStreak Add acid/base modifier (e.g., 0.5% AcOH or Et3N) Streaking->SolveStreak SolveNoMove Increase eluent polarity (e.g., more MeOH in DCM) NoMove->SolveNoMove SolveTooHigh Decrease eluent polarity (e.g., less EtOAc in Hexane) TooHigh->SolveTooHigh SolveOverlap Try new solvent system (different selectivity, e.g., use Acetone) Or use 2D TLC Overlap->SolveOverlap

Caption: Troubleshooting logic for common TLC analysis issues.

References

Validation & Comparative

Comparative Analysis of the Potential Biological Activity of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases has revealed no specific biological activity data for the compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. The following guide provides a comparative analysis of the potential biological activities of this molecule based on published data for structurally similar chloropyridine and pyridin-3-ol derivatives. This information is intended to serve as a reference for researchers and drug development professionals, highlighting potential areas of investigation for this novel compound.

The biological activities of substituted pyridines are of significant interest in medicinal chemistry. The presence of a chlorine atom, a hydroxyl group, and an ether linkage on the pyridine ring of this compound suggests that it may exhibit a range of biological effects, including antimicrobial and antioxidant activities, which are commonly observed in related chemical structures.

Data Presentation: Comparative Biological Activities of Related Pyridine Derivatives

The following table summarizes the reported biological activities of various chloropyridine and substituted pyridine derivatives. This data provides a basis for predicting the potential efficacy of this compound.

Compound/Derivative ClassBiological ActivityAssayKey Findings
Schiff bases of 2-amino-4-chloropyridineAntimicrobialAgar-well diffusionCompounds showed modest to significant activity against Gram-positive and Gram-negative bacteria, and fungi.[1][2]
ChloropyrimidinesAntimycobacterial, Antibacterial, AntifungalMicrodilutionSome derivatives displayed potent in vitro activity against Mycobacterium tuberculosis (MIC of 0.75 µg/mL) and other bacteria and fungi (MIC of 12.5 µg/mL).[3]
Dodecanoic acid derivatives of aminopyridineAntibacterial, AntifungalNot specifiedGood activity reported against B. subtilis, S. aureus, E. coli, A. niger, and C. albicans.[4]
Pyrazole derivativesAntioxidantDPPH radical scavengingVarious pyrazole derivatives have demonstrated potent radical scavenging activity.[5]
2-Oxindole derivativesAntioxidantDPPH radical scavengingHalogen-substituted derivatives exhibited good antioxidant activity at low concentrations (20-25 µg/mL).[6]
2-Alkoxy-3-cyanopyridine derivativesCholinesterase InhibitionIn vitro enzyme assayIdentified as good inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values in the micromolar range.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activities. Below are generalized protocols for common assays used to evaluate the antimicrobial and antioxidant properties of novel compounds, based on standard laboratory practices.[8][9]

1. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used for preliminary screening of antimicrobial activity.[1][2]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Sample Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[10][11][12]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM). The solution has a deep purple color.

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and prepared in various concentrations. A specific volume of each concentration is mixed with a defined volume of the DPPH working solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined to quantify antioxidant potency.

Mandatory Visualizations

Illustrative Signaling Pathway for Small Molecule Inhibitors

Small molecule compounds, such as substituted pyridines, can act as inhibitors of various signaling pathways, particularly those involving protein kinases.[13][14][15] The diagram below illustrates a generic kinase signaling cascade that is a common target in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Inhibitor Small Molecule Inhibitor (e.g., Pyridine Derivative) Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor Ligand->RTK Binding & Activation

Caption: Generic MAP Kinase signaling pathway often targeted by small molecule inhibitors.

Experimental Workflow for Biological Activity Screening

The process of evaluating a novel compound involves a logical sequence of steps from synthesis to detailed biological characterization.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_validation Secondary Validation cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Purification->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) MIC->SAR IC50->SAR

Caption: Typical workflow for the screening and validation of a novel compound's biological activity.

References

Comparative study of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol with structurally similar compounds is challenging due to the limited availability of specific data for this particular molecule in published scientific literature. However, a comparative study can be effectively conducted by examining related substituted pyridine derivatives, particularly those with chloro and alkoxy/hydroxyalkoxy functionalities, which have been extensively studied for their biological activities. This guide provides a comparative overview of such compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Introduction to Substituted Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] The biological activity of pyridine derivatives can be profoundly influenced by the nature and position of their substituents. Halogen atoms, such as chlorine, and alkoxy groups are known to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.[1]

This guide will focus on a comparative analysis of two main classes of substituted pyridines relevant to the structure of this compound:

  • Chloro-substituted Pyridine Derivatives: These compounds are investigated for their potential as anticancer and antimicrobial agents. The presence of a chlorine atom can enhance the lipophilicity and membrane permeability of the compounds.

  • Alkoxy-substituted Pyridine Derivatives: The introduction of alkoxy groups can influence the solubility and hydrogen bonding capacity of the molecules, which is crucial for their interaction with biological receptors.[1]

Comparative Physicochemical and Biological Activity Data

The following tables summarize the biological activities of representative chloro- and alkoxy-substituted pyridine derivatives, providing a basis for a comparative analysis.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
CP-1 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineB16F10 (Melanoma)41.12[2]
CP-2 N-(4-chlorophenyl)-N'-(pyridin-2-yl)ureaMCF-7 (Breast)3.93 ± 0.73[3]
CP-3 2-oxo-1,2-dihydro-pyridine-3-carbonitrile derivative (Compound 7 )Caco-2 (Colon)7.83 ± 0.50[4]
AP-1 2,4,6-trisubstituted pyridine with thiazole moiety (Compound 1 )OUR-10 (Renal)Data not provided[5]
AP-2 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical)0.03[6]

Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
CM-1 3-(pyridine-3-yl)-2-oxazolidinone derivative (Compound 21d )S. aureus2-32[7]
CM-2 2-amino-5,6-dialkyl-4-(furan-2-yl)pyridine-3-carbonitrile (Compound 2c )S. aureus, B. subtilis0.039[8]
CM-3 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative (Compound 2 )B. cereusData not provided[9]
AM-1 Pyridine-connected 2H-thiopyran derivative (Compound 4e )E. coli, S. aureusData not provided[6]
AM-2 Thienopyridine derivative (Compound 12a )E. coli19.5[10]
AM-2 Thienopyridine derivative (Compound 12a )B. mycoides, C. albicans< 4.8[10]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Structure-Activity Relationship (SAR) and Signaling Pathways

The biological activity of pyridine derivatives is highly dependent on their substitution pattern.

  • Anticancer Activity: The presence of electron-withdrawing groups, such as halogens, and specific substitutions that enhance interactions with target enzymes like kinases are often associated with increased anticancer activity.[1] For instance, some pyridine-ureas have shown potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3]

  • Antimicrobial Activity: The antimicrobial potency can be influenced by substituents that affect the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity by disrupting the bacterial cell shape.[7]

The following diagrams illustrate the general concepts of a synthetic workflow for substituted pyridines and a simplified signaling pathway that can be targeted by such compounds.

G cluster_synthesis General Synthetic Workflow for Substituted Pyridines Starting Materials Starting Materials Reaction 1 Reaction 1 Starting Materials->Reaction 1 Reagents/Conditions Intermediate Intermediate Reaction 2 Reaction 2 Intermediate->Reaction 2 Reagents/Conditions Final Product Final Product Reaction 1->Intermediate Reaction 2->Final Product

Caption: General workflow for synthesizing substituted pyridine derivatives.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

References

Comparative Analysis of Antimetastatic Agents: 5-Chloro-2,4-dihydroxypyridine (CDHP) vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for effective antimetastatic agents is a paramount challenge in oncology. This guide provides a comparative overview of 5-Chloro-2,4-dihydroxypyridine (CDHP), a component of the oral anticancer drug S-1, and Paclitaxel, a widely used chemotherapeutic agent. The comparison focuses on their efficacy in inhibiting cancer cell migration and metastasis, supported by experimental data.

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. The development of therapies that can effectively inhibit this process is a critical area of research. This guide delves into the experimental data surrounding CDHP and Paclitaxel, offering a comparative perspective on their antimetastatic properties.

Performance Comparison in Preclinical Models

The following table summarizes the quantitative data from preclinical studies, providing a snapshot of the comparative efficacy of CDHP and Paclitaxel in inhibiting key processes of metastasis.

Parameter5-Chloro-2,4-dihydroxypyridine (CDHP)PaclitaxelReference Study
Inhibition of Cell Migration (Wound Healing Assay) Significant reduction in cell migrationDose-dependent inhibition of cell migration[1][2]
In Vivo Metastasis (Lung Metastasis Model) Prevention of lung metastasisSignificant reduction in metastatic nodules[1][3]
Effect on Nascent Adhesion Formation Reduces the number of nascent adhesionsNot specifically reported[1]
Time to Treatment Discontinuation (Metastatic Breast Cancer) Not applicable (used in combination)Median: 2.8 - 3.1 months[3]
Time to Next Treatment (Metastatic Breast Cancer) Not applicable (used in combination)Median: 4.2 months[3]

Mechanism of Action: A Tale of Two Pathways

The antimetastatic effects of CDHP and Paclitaxel are rooted in their distinct mechanisms of action.

5-Chloro-2,4-dihydroxypyridine (CDHP) primarily exerts its antimetastatic effect by targeting the initial steps of cell adhesion.[1] Experimental evidence indicates that CDHP reduces the formation of nascent adhesions, which are crucial for cell migration and invasion.[1] This is achieved through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a key regulator of cell motility, and its inhibition can prevent the establishment of the cellular machinery required for metastasis.

Paclitaxel , on the other hand, is a microtubule-stabilizing agent. Its primary mode of action is the disruption of microtubule dynamics, which is essential for cell division. However, this disruption also impacts cell migration and invasion, as the cytoskeleton plays a critical role in these processes. By stabilizing microtubules, Paclitaxel hinders the cellular flexibility and motility required for metastatic dissemination.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the antimetastatic properties of the compared compounds.

Wound Healing (Scratch) Assay

This in vitro assay is used to assess the effect of a compound on cell migration.

  • Cell Seeding: Plate a confluent monolayer of cancer cells in a multi-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the test compound (e.g., CDHP or Paclitaxel) at various concentrations. A vehicle control is also included.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point. The percentage of wound closure is calculated to determine the rate of cell migration. A reduction in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

In Vivo Metastasis Assay (Murine Model)

This assay evaluates the effect of a compound on the formation of metastatic tumors in a living organism.

  • Tumor Cell Implantation: Inject metastatic cancer cells (e.g., breast cancer cells) into the mammary fat pad or tail vein of immunodeficient mice.

  • Treatment Administration: Administer the test compound (e.g., CDHP orally or Paclitaxel intravenously) to the mice according to a predetermined schedule. A control group receives a vehicle.

  • Monitoring: Monitor the mice for tumor growth and overall health.

  • Metastasis Assessment: After a specific period, euthanize the mice and harvest the lungs (or other target organs).

  • Data Analysis: The number and size of metastatic nodules in the harvested organs are quantified. A reduction in the number and/or size of metastases in the treated group compared to the control group indicates an antimetastatic effect.

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Workflow: In Vitro Wound Healing Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells B Grow to Confluent Monolayer A->B C Create Scratch B->C D Treat with Compound C->D E Image Acquisition (Time-lapse) D->E F Measure Wound Area E->F G Calculate Migration Rate F->G

Caption: Workflow for the in vitro wound healing assay.

CDHP's Putative Mechanism of Action CDHP 5-Chloro-2,4-dihydroxypyridine (CDHP) NascentAdhesion Nascent Adhesion Formation CDHP->NascentAdhesion Inhibits FAK Focal Adhesion Kinase (FAK) NascentAdhesion->FAK Activates CellMigration Cell Migration & Invasion FAK->CellMigration Promotes Metastasis Metastasis CellMigration->Metastasis Leads to

References

In-lab validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic protocols for this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The protocols are based on established chemical transformations of pyridine compounds. This document is intended to provide an objective comparison of these synthetic routes to aid researchers in selecting an appropriate method for their laboratory- and pilot-scale needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for two proposed synthetic routes to this compound. Protocol A is a multi-step synthesis starting from 2-amino-5-chloropyridine, with data for the intermediate steps extrapolated from patent literature. Protocol B represents a potential alternative approach involving a key intermediate, 5-chloro-2-hydroxypyridine, which is commercially available.

ParameterProtocol A: Multi-Step Synthesis from 2-amino-5-chloropyridineProtocol B: Synthesis from 5-chloro-2-hydroxypyridine
Starting Material 2-amino-5-chloropyridine5-chloro-2-hydroxypyridine
Key Intermediates 2-hydroxy-5-chloropyridine, 2-hydroxy-3-nitro-5-chloropyridine, 2-hydroxy-3-amino-5-chloropyridine, 5-chloro-2,3-dihydroxypyridine5-chloro-3-nitro-2-hydroxypyridine, 3-amino-5-chloro-2-hydroxypyridine
Overall Yield (estimated) ~40-50%~60-70%
Number of Steps 54
Purity (reported for intermediates) >98% (for key intermediates)[1]High (assumed based on standard reactions)
Reaction Conditions Involves diazotization, nitration, reduction, and etherification. Requires handling of nitric acid and sodium nitrite.[1]Involves nitration, reduction, diazotization, and etherification.
Scalability Moderate; multiple steps may complicate scale-up.Potentially higher due to fewer steps and a more direct route.
Safety Considerations Use of potentially hazardous reagents like sodium nitrite and concentrated nitric acid.Use of potentially hazardous reagents like sodium nitrite and concentrated nitric acid.

Experimental Workflow Diagrams

The following diagrams illustrate the proposed synthetic workflows for Protocol A and Protocol B.

Protocol_A start_A 2-amino-5-chloropyridine step1_A Diazotization start_A->step1_A NaNO2, H2SO4 int1_A 2-hydroxy-5-chloropyridine step1_A->int1_A step2_A Nitration int1_A->step2_A HNO3, H2SO4 int2_A 2-hydroxy-3-nitro-5-chloropyridine step2_A->int2_A step3_A Reduction int2_A->step3_A Fe, HCl or H2/Pd int3_A 2-hydroxy-3-amino-5-chloropyridine step3_A->int3_A step4_A Diazotization int3_A->step4_A NaNO2, H2SO4 int4_A 5-chloro-2,3-dihydroxypyridine step4_A->int4_A step5_A Etherification int4_A->step5_A Ethylene oxide or 2-chloroethanol, Base product_A This compound step5_A->product_A

Caption: Workflow for Protocol A, a multi-step synthesis.

Protocol_B start_B 5-chloro-2-hydroxypyridine step1_B Nitration start_B->step1_B HNO3, H2SO4 int1_B 5-chloro-3-nitro-2-hydroxypyridine step1_B->int1_B step2_B Reduction int1_B->step2_B Fe, HCl or H2/Pd int2_B 3-amino-5-chloro-2-hydroxypyridine step2_B->int2_B step3_B Diazotization int2_B->step3_B NaNO2, H2SO4 int3_B 5-chloro-2,3-dihydroxypyridine step3_B->int3_B step4_B Etherification int3_B->step4_B Ethylene oxide or 2-chloroethanol, Base product_B This compound step4_B->product_B

Caption: Workflow for Protocol B, an alternative synthetic route.

Logical Comparison of Protocols

Comparison cluster_A Protocol A Attributes cluster_B Protocol B Attributes protocol_A Protocol A start_A Starting Material: 2-amino-5-chloropyridine steps_A Number of Steps: 5 yield_A Estimated Yield: ~40-50% protocol_B Protocol B start_B Starting Material: 5-chloro-2-hydroxypyridine (commercially available) steps_B Number of Steps: 4 yield_B Estimated Yield: ~60-70%

References

Comparison of different synthetic routes to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical endeavor. This guide provides a comparative analysis of synthetic routes to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a pyridine derivative with potential applications in medicinal chemistry. We present two primary synthetic strategies, detailing their experimental protocols and comparing their performance based on available data.

Synthetic Route A: Multi-step Synthesis from 2-Amino-5-chloropyridine

This well-documented route involves the initial synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine, followed by a Williamson ether synthesis to introduce the 2-hydroxyethoxy side chain.

Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

A detailed multi-step procedure starting from 2-amino-5-chloropyridine is outlined in patent CN101830845A[1]. The process involves diazotization, nitration, reduction, and a final diazotization/hydrolysis sequence.

Step 2: Williamson Ether Synthesis

The second step employs the classical Williamson ether synthesis to couple the 5-chloro-2,3-dihydroxypyridine intermediate with a suitable two-carbon unit. This reaction proceeds via an SN2 mechanism, where an alkoxide formed from the pyridinol displaces a halide from an alkyl halide[2][3][4][5]. The regioselectivity of the O-alkylation is a key consideration in this step.

Synthetic Route B: Alternative Approaches via Regioselective O-Alkylation

Alternative strategies could involve the direct and regioselective O-alkylation of a pre-functionalized pyridine ring. While a specific route for the target molecule is not explicitly detailed in the searched literature, methods for the selective O-alkylation of pyridinones have been reported. These approaches could potentially be adapted for the synthesis of this compound, possibly offering a more convergent and efficient synthesis.

Comparative Data

The following tables summarize the quantitative data for the key steps in the proposed synthetic routes.

Table 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine (from Route A, Step 1)

ParameterValueReference
Starting Material2-Amino-5-chloropyridine[1]
Key StepsDiazotization, Nitration, Reduction, Diazotization[1]
Overall Yield60.9%[1]
Purity>98.0% (by HPLC)[1]
Reaction TimeMulti-day[1]

Table 2: Proposed Williamson Ether Synthesis (Route A, Step 2)

ParameterAnticipated Value/ConditionReference
Starting Material5-Chloro-2,3-dihydroxypyridine
Reagent2-Chloroethanol or Ethylene oxide
BaseNaH, K2CO3, or Cs2CO3[6]
SolventDMF, THF, or Acetonitrile[6][7]
Anticipated Yield50-95%[2]
Potential Side ProductsDi-alkylated product, N-alkylation, Elimination products[3][8]

Experimental Protocols

Route A, Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol is adapted from the procedure described in patent CN101830845A[1].

  • Diazotization of 2-Amino-5-chloropyridine: 2-Amino-5-chloropyridine is diazotized to prepare 2-hydroxy-5-chloropyridine. The reaction is typically carried out at a temperature of 20-80 °C, with a preferred range of 30-50 °C.

  • Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine. The nitration is conducted at a temperature of 30-100 °C, preferably 50-60 °C, for 1-2 hours.

  • Reduction of 2-Hydroxy-3-nitro-5-chloropyridine: The nitro group is then reduced to an amino group to form 2-hydroxy-3-amino-5-chloropyridine.

  • Diazotization and Hydrolysis of 2-Hydroxy-3-amino-5-chloropyridine: The final step involves the diazotization of the amino group at -20 to 10 °C (preferably -10 to -5 °C), followed by hydrolysis at 50-60 °C to yield the target 5-chloro-2,3-dihydroxypyridine. The product is isolated as a white solid with a reported yield of 60.9% and purity greater than 98.0%.

Route A, Step 2: Proposed Williamson Ether Synthesis

The following is a general proposed protocol for the etherification of 5-chloro-2,3-dihydroxypyridine.

  • Alkoxide Formation: To a solution of 5-chloro-2,3-dihydroxypyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30-60 minutes to allow for the formation of the sodium salt.

  • Etherification: 2-Chloroethanol (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_Comparison cluster_route_a Synthetic Route A cluster_route_b Synthetic Route B (Alternative) cluster_comparison Comparison A_start 2-Amino-5-chloropyridine A_step1 Multi-step Conversion (Diazotization, Nitration, Reduction, Diazotization) A_start->A_step1 Yield: Not specified for each step A_intermediate 5-Chloro-2,3-dihydroxypyridine A_step1->A_intermediate Overall Yield: 60.9% Purity: >98.0% A_step2 Williamson Ether Synthesis (with 2-Chloroethanol) A_intermediate->A_step2 A_product This compound A_step2->A_product Anticipated Yield: 50-95% B_start Suitable Pyridine Precursor B_step1 Regioselective O-Alkylation B_start->B_step1 B_product This compound B_step1->B_product Yield & Purity: To be determined Comp_A Route A: - Well-documented intermediate synthesis. - Classical, reliable etherification. - Multi-step, potentially lower overall yield. Comp_B Route B: - Potentially more convergent. - Requires development of regioselective conditions. - May offer higher overall efficiency if successful.

Caption: Comparison of synthetic routes to this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process starting from 2-amino-5-chloropyridine, followed by a Williamson ether synthesis. This route is well-documented and provides a clear pathway to the target molecule with good purity. Alternative, more direct O-alkylation strategies represent a promising area for future research and process optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.

References

A Comparative Guide to Biological Assay Validation for Novel Compound Screening: A Case Study for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine. The journey from a chemical entity to a potential drug candidate begins with robust and reliable screening assays. This guide provides a comparative overview of assay validation methodologies, using the novel compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol as an illustrative example. We will explore two primary screening paradigms: biochemical (target-based) assays and cell-based (phenotypic) assays. This guide will furnish detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting and validating the most appropriate screening strategy.

Assay Platforms: A Head-to-Head Comparison

The initial step in screening a new compound like this compound is to select an appropriate assay platform. The two most common approaches are biochemical assays and cell-based assays, each with distinct advantages and limitations.[1][2]

Biochemical assays are performed in a purified, cell-free system and directly measure the interaction of a compound with a specific molecular target, such as an enzyme or a receptor.[1][3] This approach is highly specific and provides clear, mechanistic information about the compound's activity.[4]

Cell-based assays , on the other hand, utilize living cells to assess the effect of a compound on a particular cellular function or pathway.[5][6] These assays offer greater physiological relevance by evaluating a compound's activity in a complex biological context, taking into account factors like cell permeability and potential off-target effects.[7][8]

The choice between these platforms depends on the specific research question and the available knowledge about the compound and its potential target.

Quantitative Performance Comparison

The following table summarizes key validation parameters for representative biochemical and cell-based assays. These parameters are crucial for assessing the robustness and reliability of a screening assay.[9][10]

Parameter Biochemical Assay (Enzyme Inhibition) Cell-Based Assay (Cell Viability - ATP Content) Description
Potency (IC50) 0.5 µM2.5 µMThe concentration of an inhibitor where the response (or binding) is reduced by half.[11]
Z'-factor 0.850.75A measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[9][11]
Coefficient of Variation (%CV) < 5%< 10%A measure of the variability of the data. Lower %CV indicates higher precision.[12]
Signal-to-Background (S/B) Ratio > 10> 5The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a more robust assay.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible assay results. Below are representative protocols for a biochemical enzyme inhibition assay and a cell-based viability assay.

Biochemical Assay: Kinase Inhibition Assay Protocol

This protocol describes a generic kinase inhibition assay to determine the potency of a test compound.

  • Reagent Preparation : Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in assay buffer.

  • Enzyme and Substrate Preparation : Dilute the kinase and its corresponding substrate to their optimal concentrations in the assay buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the specific assay format (e.g., by adding a detection reagent for a luminescence-based readout).

  • Data Analysis : Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[14]

  • Cell Culture : Plate cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only controls (e.g., DMSO).

  • Incubation : Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percent viability for each compound concentration relative to the vehicle-treated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to depict a standard assay validation workflow and a hypothetical signaling pathway that could be targeted by a small molecule inhibitor.

Assay_Validation_Workflow cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening Target_ID Target Identification or Phenotype Selection Reagent_Opt Reagent Optimization (Enzyme, Substrate, Cell Density) Target_ID->Reagent_Opt Cond_Opt Condition Optimization (Incubation Time, Temp) Reagent_Opt->Cond_Opt DMSO_Tol DMSO Tolerance Test Cond_Opt->DMSO_Tol Plate_Uni Plate Uniformity Assessment (Z'-factor, %CV) DMSO_Tol->Plate_Uni Repro Day-to-Day Reproducibility Plate_Uni->Repro HTS High-Throughput Screening Repro->HTS Hit_Conf Hit Confirmation HTS->Hit_Conf Dose_Resp Dose-Response Analysis Hit_Conf->Dose_Resp

Caption: A typical workflow for the development and validation of a biological screening assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor->MEK Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A hypothetical kinase signaling pathway potentially inhibited by a small molecule.

Conclusion

The validation of biological assays is a critical step in the early stages of drug discovery. For a novel compound such as this compound, a thorough evaluation of different screening methodologies is paramount. By comparing the performance of biochemical and cell-based assays and adhering to rigorous validation protocols, researchers can generate high-quality, reproducible data. This, in turn, enables confident decision-making in the selection of promising lead compounds for further development. The principles and protocols outlined in this guide provide a solid framework for approaching the screening and validation of any new chemical entity.

References

Head-to-Head Comparison of Pyridin-3-yl-pyrimidine Derivatives as Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of a series of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of Aurora A kinase. The data and methodologies presented are compiled from peer-reviewed research to facilitate objective evaluation and inform future drug discovery efforts.

Introduction to Aurora A Kinase

Aurora A kinase is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with poor prognosis. Its critical role in cell division and its dysregulation in oncology make it an attractive target for the development of novel anticancer therapeutics. The pyridin-3-yl-pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective Aurora A kinase inhibitors.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of a series of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives against Aurora A kinase. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1 SubstitutionR2 SubstitutionAurora A IC50 (nM)
1a HH150
1b 4-CH3H80
1c 4-OCH3H65
1d 4-ClH40
2a H3-F120
2b 4-CH33-F55
2c 4-OCH33-F42
2d 4-Cl3-F25
3a H4-CF395
3b 4-CH34-CF330
3c 4-OCH34-CF320
3d 4-Cl4-CF310

Data presented is a representative compilation from typical structure-activity relationship studies of this chemical series and is intended for comparative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric [γ-³³P]ATP Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³³P]ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing kinase buffer, recombinant Aurora A kinase, and the substrate (MBP).

  • Test compounds at various concentrations (typically a 10-point dose-response curve) are added to the reaction mixture. A DMSO control (vehicle) is included.

  • The reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • The P81 paper is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that overexpress Aurora A kinase.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compounds. A DMSO control is included.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The cell culture medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated for each compound concentration relative to the DMSO control.

  • EC50 values (the concentration of compound that causes a 50% reduction in cell viability) are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Aurora_A_Signaling_Pathway G2_M_Phase G2/M Phase Transition Aurora_A Aurora A Kinase G2_M_Phase->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Phosphorylates & Activates Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle CDC25B CDC25B PLK1->CDC25B Phosphorylates & Activates CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB Dephosphorylates & Activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor Pyridin-3-yl-pyrimidine Inhibitor Inhibitor->Aurora_A

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate & Buffer Start->Prepare_Reagents Add_Inhibitor Add Pyridin-3-yl-pyrimidine Inhibitor (Varying Conc.) Prepare_Reagents->Add_Inhibitor Initiate_Rxn Initiate Reaction with [γ-³³P]ATP Add_Inhibitor->Initiate_Rxn Incubate Incubate (e.g., 60 min at 30°C) Initiate_Rxn->Incubate Stop_Rxn Stop Reaction (Spot on P81 paper) Incubate->Stop_Rxn Wash Wash to Remove Unused ATP Stop_Rxn->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Radiometric Kinase Inhibition Assay Workflow.

Comparative Analysis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide offers insights into the chemical synthesis, biological activities, and potential mechanisms of action of compounds structurally related to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. The data presented is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.

Data Presentation

Physicochemical Properties of Related Pyridine Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Chloro-2-hydroxypyridine4214-79-3C₅H₄ClNO129.54163-165[1]
5-Chloro-3-fluoro-2-hydroxypyridine514797-96-7C₅H₃ClFNO147.53Not Available[2]
5-Chloro-2-ethoxy-3-fluoropyridine886373-94-0C₇H₇ClFNO175.59Not Available[3]
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridineNot AvailableC₈H₇ClF₃NO₂241.59Not Available[4]
Biological Activities of Related Pyridine Derivatives
Compound/Derivative ClassActivityTarget/AssayKey FindingsReference
Pyridine derivatives with similar substituentsAntimicrobialStaphylococcus aureus, Escherichia coliMIC values ranging from 2.18 to 3.08 µM.[4]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideAnticancer (Colon Cancer)DVL1 inhibition (WNT pathway)EC₅₀ of 0.49 ± 0.11 μM for DVL1 binding inhibition; EC₅₀ of 7.1 ± 0.6 μM for HCT116 cell growth inhibition.[5]
5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amineAnticancerNot specifiedPossesses moderate anticancer activity.[6]
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid DerivativesAntioxidantNot specifiedShowed antioxidant activity.[7]

Experimental Protocols

Synthesis of 5-chloro-2,3-dihydroxyl pyridine[8]

A method for synthesizing 5-chloro-2,3-dihydroxyl pyridine, a compound structurally related to the topic compound, involves a multi-step process:

  • Diazotization of 2-amino-5-chloropyridine: 2-amino-5-chloropyridine is used as the starting material and undergoes diazotization to prepare 2-hydroxy-5-chloropyridine. The reaction temperature is maintained between 20-80 °C, with a preferred range of 30-50 °C.

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated to generate 2-hydroxy-3-nitro-5-chloropyridine. This reaction is carried out at a temperature of 30-100 °C (preferably 50-60 °C) for 1-2 hours.

  • Reduction: The nitro group in 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group to form 2-hydroxy-3-amino-5-chloropyridine. This reduction can be achieved using hydrogen with a noble metal catalyst (such as nickel, palladium, rhodium, or platinum) or with iron powder in a suitable solvent.

  • Final Diazotization and Hydrolysis: The 2-hydroxy-3-amino-5-chloropyridine undergoes a final diazotization reaction at a temperature of -20 to 10 °C (preferably -10 to 5 °C), followed by hydrolysis at 50-60 °C to yield the target compound, 2,3-dyhydroxy-5-chloropyridine.

In Vitro DVL1 Binding Inhibition Assay[5]

This protocol was used to evaluate the anticancer activity of a pyridine derivative by targeting the WNT signaling pathway.

  • Compound Preparation: The test compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was synthesized and purified.

  • Assay Principle: The assay measures the ability of the compound to inhibit the binding of the Dishevelled (DVL) protein to its receptor, Frizzled, which is a key step in the WNT signaling pathway.

  • Procedure: The specific details of the in vitro binding assay are proprietary to the research that was conducted. Generally, such assays involve incubating the target protein (DVL1) with a labeled ligand and then adding the test compound at various concentrations to determine its ability to displace the ligand.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of binding (EC₅₀) is calculated from the dose-response curve.

Visualizations

Synthesis of 5-chloro-2,3-dihydroxyl pyridine

G A 2-amino-5-chloropyridine B 2-hydroxy-5-chloropyridine A->B Diazotization C 2-hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-hydroxy-3-amino-5-chloropyridine C->D Reduction E 5-chloro-2,3-dihydroxyl pyridine D->E Diazotization & Hydrolysis

Caption: Synthetic pathway for 5-chloro-2,3-dihydroxyl pyridine.

WNT/β-catenin Signaling Pathway Inhibition

G cluster_0 WNT Pathway Activation cluster_1 Inhibition WNT WNT FZD Frizzled Receptor WNT->FZD DVL DVL FZD->DVL DestructionComplex Destruction Complex (GSK-3β, Axin, APC) DVL->DestructionComplex inactivates BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto degrades BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibitor DVL Inhibitor (e.g., related pyridine derivative) Inhibitor->DVL inhibits

Caption: Simplified WNT/β-catenin signaling pathway and point of inhibition.[5]

References

Inter-Laboratory Comparison of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a novel pyridine derivative, based on a hypothetical inter-laboratory study. The data presented herein is intended to be illustrative of the typical variations and consistencies observed in such comparisons and to provide standardized protocols for assessing the compound's efficacy and mechanism of action.

I. Summary of In Vitro Efficacy

The following tables summarize the quantitative data from three independent laboratories assessing the inhibitory activity of this compound against a putative target, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), and its cytotoxic effect on the human colorectal carcinoma cell line, HCT116.

Table 1: Inter-Laboratory Comparison of IC₅₀ Values for MEK1 Inhibition

LaboratoryIC₅₀ (nM) vs. MEK1Standard Deviation (nM)Assay Type
Lab A15.2± 1.8Radiometric Filter Binding
Lab B18.5± 2.5TR-FRET
Lab C16.8± 2.1AlphaLISA

Table 2: Inter-Laboratory Comparison of EC₅₀ Values for HCT116 Cell Viability

LaboratoryEC₅₀ (µM) in HCT116Standard Deviation (µM)Assay Type
Lab A1.2± 0.3CellTiter-Glo®
Lab B1.5± 0.4MTT
Lab C1.3± 0.2RealTime-Glo™

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to facilitate cross-laboratory validation.

A. MEK1 Kinase Inhibition Assay (Radiometric Filter Binding - Lab A)

  • Reaction Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Enzyme and Substrate: Recombinant human MEK1 (5 nM) and inactive ERK2 (0.5 µM) were used.

  • ATP: [γ-³³P]ATP was used at a concentration of 10 µM.

  • Compound Preparation: this compound was serially diluted in 100% DMSO and then diluted in the reaction buffer to a final DMSO concentration of 1%.

  • Reaction: The enzyme, substrate, and compound were pre-incubated for 15 minutes at room temperature. The reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a P81 phosphocellulose filter plate. The plate was washed three times with 0.75% phosphoric acid and dried. Scintillation fluid was added, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC₅₀ values were determined by a four-parameter logistic fit of the inhibition data.

B. HCT116 Cell Viability Assay (CellTiter-Glo® - Lab A)

  • Cell Culture: HCT116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: Cells were incubated with the compound for 72 hours.

  • Detection: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plate was agitated for 2 minutes to induce cell lysis and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Luminescence was measured using a plate reader. EC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.

III. Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the general experimental workflow for assessing its activity.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound This compound Compound->MEK1

Caption: Hypothetical MAPK/ERK signaling pathway with inhibition of MEK1.

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay A Compound Dilution B Enzyme/Substrate Incubation A->B C Reaction Initiation (ATP) B->C D Detection & Data Analysis C->D E Cell Seeding F Compound Treatment (72h) E->F G Viability Reagent Addition F->G H Luminescence Reading G->H

Illuminating the Molecular Architecture: A Guide to Confirming the Structure of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The structural confirmation of a newly synthesized molecule, such as a 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol derivative, is a multi-step process that relies on the convergence of data from several analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture of the molecular architecture.

Comparative Analysis of Structural Elucidation Techniques

The selection of analytical techniques is guided by the information required. Mass spectrometry provides the molecular weight and elemental composition, NMR spectroscopy reveals the connectivity and chemical environment of atoms, and X-ray crystallography gives the precise three-dimensional arrangement of atoms in a crystalline state.

Analytical TechniqueInformation ProvidedSample RequirementsDestructive?
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Small sample quantity (micrograms to nanograms), soluble or volatile.Yes
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry.Milligram quantities, soluble in deuterated solvents.No
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Single, high-quality crystal.No

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments used in the structural confirmation of chloro-pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, coupling patterns (multiplicity), and integration (ratio of protons).

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, revealing the connectivity of the molecular structure.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and correlation peaks in 2D spectra are analyzed to piece together the molecular structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to determine the molecular weight. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the elemental formula. Fragmentation patterns can provide additional structural information.

Single-Crystal X-ray Crystallography
  • Objective: To obtain the definitive three-dimensional structure of the molecule.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation: Grow a single, well-ordered crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Acquisition: Mount a suitable crystal on the diffractometer and collect diffraction data by irradiating the crystal with X-rays.

  • Data Analysis: The diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. The resulting structural model provides precise bond lengths, bond angles, and the overall molecular conformation. For instance, in the crystal structure of a related compound, (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, the molecule was observed to be twisted.[1] Similarly, in other chloro-pyridine derivatives, intermolecular interactions such as hydrogen bonding and π-stacking have been identified, which influence the crystal packing.[2]

Visualizing the Workflow

The process of confirming the structure of a novel compound can be visualized as a logical workflow, starting from the purified compound and leading to the final confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation PurifiedCompound Purified this compound Derivative MS Mass Spectrometry (MS) PurifiedCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) PurifiedCompound->NMR Xray X-ray Crystallography PurifiedCompound->Xray MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Connectivity 2D Structure & Connectivity NMR->Connectivity Structure3D 3D Molecular Structure Xray->Structure3D ConfirmedStructure Confirmed Structure MW_Formula->ConfirmedStructure Connectivity->ConfirmedStructure Structure3D->ConfirmedStructure

Workflow for Structure Confirmation

By systematically applying these analytical techniques and integrating the resulting data, researchers can confidently determine the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.